1-(3,4-Difluorobenzoyl)piperazine hydrochloride
Description
The exact mass of the compound 1-(3,4-Difluorobenzoyl)piperazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,4-Difluorobenzoyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Difluorobenzoyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,4-difluorophenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O.ClH/c12-9-2-1-8(7-10(9)13)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBFRHNICZIWRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171078-91-3 | |
| Record name | 1-(3,4-difluorobenzoyl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A Strategic Guide to Elucidating the In Vitro Mechanism of Action of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride
Abstract
This technical guide outlines a comprehensive, multi-tiered in vitro strategy for the elucidation of the mechanism of action of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride. Given the absence of extensive public data on this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. By leveraging insights from structurally related piperazine-containing compounds, we propose a logical progression of experiments, from broad initial screening to in-depth pathway analysis. This guide provides not only detailed, step-by-step protocols for key assays but also the causal reasoning behind experimental choices, ensuring a self-validating and robust investigative process.
Introduction: The Piperazine Scaffold and Hypothesis Generation
The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with applications in oncology, neuropharmacology, and infectious diseases.[1] Derivatives of N-acylated piperazines, such as those containing a difluorobenzoyl group, have been associated with a range of biological activities, including antagonism of serotonin 5-HT2A receptors and inhibition of various kinases.[2]
The structure of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride suggests several plausible molecular targets. The piperazine ring is a common feature in G-protein coupled receptor (GPCR) ligands, while the benzoyl moiety can be found in various enzyme inhibitors.[2][3] Specifically, the piperazine-carboxamide substructure is a key feature in many known PARP inhibitors.[4]
Based on this structural analysis, we hypothesize three primary potential mechanisms of action to be investigated:
-
Modulation of G-Protein Coupled Receptor (GPCR) Signaling: The compound may act as an agonist or antagonist at one or more GPCRs, such as serotonin or dopamine receptors.[3]
-
Inhibition of Protein Kinase Activity: The compound could inhibit the activity of one or more protein kinases, disrupting downstream signaling pathways crucial for cell proliferation or survival.
-
Inhibition of DNA Repair Pathways, specifically PARP-1: The structural similarity to known PARP inhibitors suggests a potential role in the disruption of DNA repair mechanisms.[4]
This guide will detail a systematic approach to test these hypotheses.
A Tiered Approach to Mechanism of Action Elucidation
A logical and resource-efficient strategy begins with broad, unbiased screening to identify potential targets, followed by more focused assays to validate these initial findings and delineate the specific molecular interactions and cellular consequences.
Caption: A tiered workflow for MoA elucidation.
Tier 1: Broad Spectrum Screening
The initial phase aims to cast a wide net to identify the most probable class of molecular targets and to observe the compound's general effect on cell viability.
High-Throughput Target Class Screening
Rationale: To efficiently survey a large number of potential molecular targets from different families, providing a crucial first indication of the compound's primary mechanism.
-
Kinase Profiling: Screen the compound at a fixed concentration (e.g., 1 µM and 10 µM) against a broad panel of recombinant kinases (e.g., the DiscoverX KINOMEscan™ panel). This will identify potential kinase targets and provide an early assessment of selectivity.[5]
-
GPCR Binding Panel: Utilize a radioligand binding assay panel for a wide range of GPCRs, particularly those associated with the piperazine scaffold (e.g., serotonin, dopamine, adrenergic receptors).[6] This will determine the compound's affinity for these receptors.
Cellular Viability Assessment
Rationale: To determine the cytotoxic or cytostatic potential of the compound across a diverse range of cell lines. This data provides a phenotypic endpoint that can later be correlated with molecular target engagement.
Protocol: MTT Assay for Cell Viability [7][8]
-
Cell Seeding: Plate human cancer cell lines (e.g., a panel representing different tissue origins) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) for 48-72 hours.[7]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical Tier 1 Data Summary
| Assay Type | Panel/Cell Lines | Key Metric | Hypothetical Result for Compound X |
| Kinase Profiling | >200 recombinant kinases | % Inhibition | 92% inhibition of Kinase Y at 1 µM |
| GPCR Binding | 50 common CNS receptors | Binding Affinity (Ki) | Ki = 500 nM for Serotonin Receptor Z |
| Cell Viability (MTT) | MCF-7 (Breast), A549 (Lung), HCT116 (Colon) | IC50 | IC50 = 2.5 µM in HCT116; >50 µM in MCF-7 and A549 |
Tier 2: Target Validation and Pathway Analysis
Based on the results from Tier 1, this phase focuses on validating the identified "hits" and understanding their impact on intracellular signaling pathways. Assuming our hypothetical result points towards kinase inhibition, the subsequent steps will follow this path.
Biochemical IC50 Determination
Rationale: To quantify the potency of the compound against the specific kinase target(s) identified in the initial screen.
Protocol: In Vitro Kinase Inhibition Assay
-
Reagents: Recombinant active Kinase Y, appropriate peptide substrate, ATP, and the test compound.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the test compound in a kinase assay buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining (e.g., Promega's Kinase-Glo®).
-
Data Analysis: Calculate the IC50 value by plotting kinase activity against the log of the inhibitor concentration.
Cellular Target Engagement and Pathway Modulation
Rationale: To confirm that the compound inhibits the target kinase within a cellular context and to assess the effect on the immediate downstream signaling pathway.
Protocol: Western Blot Analysis of Phospho-Proteins
-
Cell Treatment: Treat a relevant cell line (e.g., HCT116) with increasing concentrations of the compound for a short duration (e.g., 1-2 hours).
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a known substrate of Kinase Y (p-Substrate Y) and the total protein (Total Substrate Y). Also, probe for a loading control like β-actin.
-
Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation relative to the total substrate and loading control.
Global Transcriptomic Analysis
Rationale: To obtain an unbiased, global view of the cellular pathways affected by the compound, which can confirm the on-target effects and reveal potential off-target activities.[9][10]
Protocol: RNA-Sequencing
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a relevant time point (e.g., 24 hours).
-
RNA Extraction: Isolate high-quality total RNA from treated and vehicle control cells.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the RNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis. Use pathway analysis tools (e.g., GSEA, KEGG) to identify signaling pathways that are significantly enriched in the differentially expressed genes.[10]
Caption: Workflow for Tier 2 target validation.
Tier 3: In-depth Mechanistic Studies
This final stage aims to provide a detailed understanding of the molecular interactions and functional consequences of target engagement.
Enzyme Kinetics
Rationale: To determine the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive), which provides critical information about how the compound interacts with the kinase.
Protocol: Kinase Kinetics Assay
-
Assay Setup: Perform the in vitro kinase assay as described in 4.1, but vary the concentrations of both the ATP and the inhibitor.
-
Data Collection: Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.
-
Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition.
Cell-Based Reporter Assays
Rationale: To provide a quantitative and functional readout of the modulation of the specific signaling pathway in living cells.
Protocol: Pathway-Specific Reporter Assay
-
Cell Transfection: Transfect cells with a reporter plasmid containing a promoter with response elements for a key transcription factor downstream of Kinase Y (e.g., AP-1, NF-κB). The promoter drives the expression of a reporter gene like luciferase.
-
Compound Treatment: Treat the transfected cells with the compound.
-
Stimulation: Stimulate the pathway with an appropriate agonist if necessary.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Analysis: A decrease in luciferase activity in the presence of the compound would confirm the inhibition of the signaling pathway.
Conclusion
This guide presents a systematic and logical framework for the in vitro characterization of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride's mechanism of action. By progressing through tiered, hypothesis-driven experimentation, researchers can efficiently move from broad, unbiased screening to a detailed and validated understanding of the compound's molecular target and its cellular consequences. This structured approach, rooted in established methodologies, ensures scientific rigor and provides a clear path for advancing promising compounds in the drug development pipeline.
References
- BenchChem. (2026, March 12). 1-(3,4-Difluorobenzoyl)piperazine | 923237-42-7.
- Smolecule. (2024, August 15). 1-(3,4-Difluorobenzyl)piperazine 2HCl.
- MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- PMC - NIH. (n.d.). Use of transcriptomics in understanding mechanisms of drug-induced toxicity.
- Creative Biolabs. (n.d.). In Vitro Cell based GPCR Functional Characterization Services.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- PubMed. (2011, August 15). Characterization of novel checkpoint kinase 1 inhibitors by in vitro assays and in human cancer cells treated with topoisomerase inhibitors.
- BenchChem. (n.d.). Unveiling the Mechanism of Action of Piperazine-Containing Compounds: A Comparative Analysis.
- PMC - NIH. (n.d.). Identification of in vitro and in vivo disconnects using transcriptomic data.
- PubMed. (n.d.). In vitro characterization of a novel series of platelet-derived growth factor receptor tyrosine kinase inhibitors.
- BioWorld. (2025, October 23). Transcriptomics and AI for drug discovery by reading cell states.
- Frontiers. (2022, October 23). Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening.
- The University of North Carolina at Chapel Hill. (2015, October 26). Comprehensive characterization of the Published Kinase Inhibitor Set.
- BenchChem. (n.d.). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide.
- SciSpace. (n.d.). Comprehensive characterization of the Published Kinase Inhibitor Set.
- AACR Journals. (2006, April 15). Identification and characterization of novel Chk2 inhibitors.
- eLife. (2022, August 31). Decoding mechanism of action and sensitivity to drug candidates from integrated transcriptome and chromatin state.
- PMC. (2016, March 17). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells.
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The Compass of Drug Development: A Technical Guide to the Pharmacokinetic Profiling of 1-(3,4-Difluorobenzoyl)piperazine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a novel chemical entity from the laboratory bench to a therapeutic agent is a complex and rigorously navigated process. Central to this journey is the comprehensive understanding of its pharmacokinetic (PK) profile—what the body does to the drug. This guide provides an in-depth technical framework for the pharmacokinetic profiling of 1-(3,4-difluorobenzoyl)piperazine hydrochloride derivatives, a chemical class with significant potential in various therapeutic areas. As a Senior Application Scientist, this document moves beyond a mere recitation of protocols; it delves into the causality behind experimental choices, emphasizing scientific integrity and the generation of a self-validating dataset. We will explore the critical in vitro and in vivo assays that form the cornerstone of a robust PK package, offering field-proven insights to guide researchers in their drug development endeavors.
Introduction: The Strategic Imperative of Early Pharmacokinetic Assessment
In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is a guiding principle. A significant proportion of drug candidates fail in later stages of development due to undesirable pharmacokinetic properties, such as poor absorption, rapid metabolism, or unfavorable distribution.[1] Early and comprehensive in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies are therefore not just a regulatory requirement but a strategic imperative.[2][3] They provide crucial data to inform lead optimization, predict human pharmacokinetics, and de-risk clinical development.[4]
The 1-(3,4-difluorobenzoyl)piperazine scaffold is of particular interest in medicinal chemistry. The piperazine ring is a common moiety in many centrally active drugs, often imparting favorable physicochemical properties that can enhance solubility and bioavailability.[5][6] The incorporation of a difluorobenzoyl group introduces fluorine atoms, which can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to its target.[2][7] Understanding how these structural features collectively influence the pharmacokinetic behavior of this class of derivatives is paramount for their successful development.
This guide will provide a logical and detailed exploration of the essential pharmacokinetic studies, beginning with a suite of in vitro assays that serve as the initial screen and proceeding to the more complex in vivo characterization.
The In Vitro Compass: Charting the ADME Landscape
In vitro ADME assays are the foundational tools for assessing the pharmacokinetic potential of a drug candidate.[8] They are relatively high-throughput and cost-effective, providing a wealth of information to guide the iterative process of drug design and optimization.[9]
Metabolic Stability: The First Line of Defense
A compound's susceptibility to metabolism, primarily by hepatic enzymes, is a critical determinant of its oral bioavailability and half-life.[10] The liver microsomal stability assay is a widely used in vitro model to assess the intrinsic clearance of a compound.[11]
Causality of Experimental Choice: Liver microsomes are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[11] By incubating the test compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of its disappearance over time, providing a direct measure of its metabolic lability.[12] For the 1-(3,4-difluorobenzoyl)piperazine scaffold, the difluoro-substitution on the benzoyl ring is often designed to block sites of aromatic hydroxylation, a common metabolic pathway, thereby potentially increasing metabolic stability.[10][13] However, the piperazine ring itself is susceptible to metabolism.[14]
Predicted Metabolic Pathways for 1-(3,4-Difluorobenzoyl)piperazine Derivatives:
Based on the metabolism of structurally related compounds, the primary metabolic pathways for this class of derivatives are predicted to involve:
-
N-dealkylation: Cleavage of the bond between a nitrogen atom of the piperazine ring and its substituent.[15]
-
Piperazine Ring Hydroxylation: Addition of a hydroxyl group to the carbon atoms of the piperazine ring.[16]
-
Oxidative Defluorination: While the carbon-fluorine bond is strong, cytochrome P450 enzymes have been shown to catalyze aromatic defluorination, which could be a minor metabolic pathway.[8][17]
Caption: Predicted metabolic pathways for 1-(3,4-Difluorobenzoyl)piperazine.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Test Compound Stock Solution: 10 mM in DMSO.
-
Pooled Human Liver Microsomes (HLM): Commercially available, stored at -80°C.
-
NADPH Regenerating System (e.g., G-6-P, G-6-PDH, and NADP+): To ensure a sustained supply of the cofactor.
-
Phosphate Buffer (100 mM, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[18]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.[19]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
-
Data Presentation:
| Compound ID | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Example Derivative 1 | 45.2 | 30.8 |
| Example Derivative 2 | > 60 | < 10.0 |
| Control (High Clearance) | 8.5 | 163.1 |
| Control (Low Clearance) | > 60 | < 5.0 |
Permeability and Efflux: Crossing the Intestinal Barrier
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption.[13] The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[7]
Causality of Experimental Choice: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters, including the efflux transporter P-glycoprotein (P-gp).[20] By measuring the transport of a compound from the apical (A) to the basolateral (B) side and vice versa (B to A), we can determine its apparent permeability (Papp) and identify if it is a substrate for efflux transporters.[21] Piperazine derivatives have been reported to interact with P-gp, making this assay particularly relevant for the 1-(3,4-difluorobenzoyl)piperazine class.[9][22]
Caption: Caco-2 permeability assay workflow.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Perform a Lucifer Yellow permeability assay as a marker for paracellular transport.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
For A-to-B transport, add the test compound (typically 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For B-to-A transport, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[20]
-
-
Sampling and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.
-
Data Presentation:
| Compound ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Example Derivative 1 | 15.2 | 18.1 | 1.2 | High |
| Example Derivative 2 | 2.5 | 10.5 | 4.2 | Low (P-gp Substrate) |
| Control (High Permeability) | 25.8 | 26.5 | 1.0 | High |
| Control (P-gp Substrate) | 1.1 | 22.3 | 20.3 | Low (P-gp Substrate) |
Plasma Protein Binding: The Unbound Fraction
Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available for distribution to tissues and elimination.[16] Therefore, determining the extent of plasma protein binding (PPB) is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Causality of Experimental Choice: Equilibrium dialysis is considered the gold standard method for determining PPB due to its minimal non-specific binding.[17] This technique involves a semipermeable membrane that separates a drug-containing plasma sample from a drug-free buffer. Only the unbound drug can diffuse across the membrane until equilibrium is reached.[16]
Experimental Protocol: Equilibrium Dialysis
-
Apparatus Setup:
-
Use a commercially available equilibrium dialysis apparatus (e.g., a 96-well plate format).
-
The apparatus consists of two chambers separated by a semipermeable membrane with a specific molecular weight cutoff.
-
-
Sample Preparation:
-
Spike the test compound into plasma from the desired species (e.g., human, rat) at a relevant concentration.
-
-
Dialysis:
-
Load the plasma sample into one chamber and an equal volume of buffer into the other chamber.
-
Incubate the apparatus at 37°C with gentle rotation for a sufficient time to reach equilibrium (typically 4-24 hours).
-
-
Sampling and Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Calculate the percentage of protein binding = (1 - fu) * 100.
-
Data Presentation:
| Compound ID | Human Plasma Protein Binding (%) | Rat Plasma Protein Binding (%) |
| Example Derivative 1 | 92.5 | 89.8 |
| Example Derivative 2 | 99.1 | 98.5 |
| Control (Low Binding) | 25.3 | 22.1 |
| Control (High Binding) | 99.8 | 99.7 |
CYP450 Inhibition: The Potential for Drug-Drug Interactions
The cytochrome P450 enzymes are responsible for the metabolism of a vast number of drugs.[23] Inhibition of these enzymes by a new drug candidate can lead to clinically significant drug-drug interactions (DDIs) by elevating the plasma concentrations of co-administered drugs.[24]
Causality of Experimental Choice: An in vitro CYP inhibition assay using human liver microsomes and a panel of probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a standard regulatory requirement.[23] This assay determines the concentration of the test compound that causes 50% inhibition (IC50) of the metabolic activity of each CYP isoform.
Experimental Protocol: CYP450 Inhibition Assay
-
Reagents:
-
Pooled Human Liver Microsomes.
-
A panel of specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
NADPH regenerating system.
-
Test compound at a range of concentrations.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the test compound and HLM at 37°C.
-
Add the probe substrate and initiate the reaction with the NADPH regenerating system.
-
Incubate for a specific time that is within the linear range of metabolite formation.
-
-
Quenching and Analysis:
-
Terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant for the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| CYP Isoform | Example Derivative 1 IC50 (µM) | Example Derivative 2 IC50 (µM) |
| CYP1A2 | > 50 | 12.5 |
| CYP2C9 | > 50 | 28.3 |
| CYP2C19 | 35.1 | 8.9 |
| CYP2D6 | 15.8 | 2.1 |
| CYP3A4 | > 50 | 45.6 |
The In Vivo Voyage: Characterizing the Whole-Body Response
While in vitro assays provide invaluable early insights, in vivo pharmacokinetic studies in animal models are essential to understand the integrated ADME processes in a living organism.[25] Rodents, particularly rats, are commonly used in early preclinical PK studies due to their well-characterized physiology and handling feasibility.[15]
Caption: Workflow for an in vivo pharmacokinetic study.
Rodent Pharmacokinetic Study: Defining Key Parameters
A typical rodent PK study involves administering the test compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[26] This allows for the determination of fundamental PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model and Housing:
-
Use male Sprague-Dawley rats (or another appropriate strain).
-
House the animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
-
Dosing:
-
IV Administration: Administer a single bolus dose of the test compound (e.g., 1-2 mg/kg) via the tail vein.
-
PO Administration: Administer a single oral gavage dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., via tail vein or a cannulated vessel) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Sample Processing and Bioanalysis:
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS bioanalytical method. The validation of the bioanalytical method is a critical step and should demonstrate accuracy, precision, selectivity, and stability.[27][28]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
-
Data Presentation:
| Parameter | Units | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax | ng/mL | 1250 | 875 |
| Tmax | h | - | 1.0 |
| AUC(0-inf) | ng*h/mL | 2500 | 5600 |
| t½ | h | 3.5 | 4.2 |
| CL | mL/min/kg | 6.7 | - |
| Vdss | L/kg | 1.8 | - |
| F (%) | % | - | 44.8 |
Synthesis and Conclusion: From Data to Decision
The comprehensive pharmacokinetic profiling of 1-(3,4-difluorobenzoyl)piperazine hydrochloride derivatives, as outlined in this guide, provides a robust framework for making informed decisions in drug development. The integration of in vitro and in vivo data allows for a holistic understanding of a compound's ADME properties. For instance, a compound with high metabolic stability in vitro but low oral bioavailability in vivo might suggest poor permeability or significant first-pass metabolism, prompting further investigation.
The judicious use of fluorine in the 3,4-difluorobenzoyl moiety can confer metabolic stability, but its impact on other properties such as P-gp interaction and plasma protein binding must be empirically determined.[29] The piperazine core, while often beneficial for solubility, can be a site for metabolism.[6] Therefore, a thorough understanding of the structure-pharmacokinetic relationships within this chemical class is essential for successful lead optimization.
By adhering to the principles of scientific integrity and employing the detailed methodologies described herein, researchers can confidently navigate the complexities of pharmacokinetic profiling and advance the most promising candidates toward clinical evaluation.
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Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
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DB-ALM. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
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Infinix Bio. (2026, March 6). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. Retrieved from [Link]
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Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]
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AxisPharm. (2024, October 4). Methods for the determination of plasma protein binding. Retrieved from [Link]
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Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
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Biosynce. (2025, December 18). How is piperazine metabolized in the body?. Retrieved from [Link]
- Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Protocols.
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PubMed. (2023, February 4). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Retrieved from [Link]
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MDPI. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Retrieved from [Link]
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PubMed. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. Retrieved from [Link]
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PubMed. (2019, January 8). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Retrieved from [Link]
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MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
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Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]
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Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
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PubMed. (n.d.). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Retrieved from [Link]
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DOI. (2012, November 15). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Retrieved from [Link]
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Receptor binding affinity of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride
An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of Novel Aryl Piperazine Derivatives, Exemplified by 1-(3,4-Difluorobenzoyl)piperazine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous central nervous system (CNS) agents, including antipsychotics and antidepressants.[1][2] Its privileged nature stems from the ability to modulate activity at key neurotransmitter receptors, primarily dopamine and serotonin receptors.[3][4] This guide provides a comprehensive, technically-grounded framework for determining the receptor binding affinity of novel arylpiperazine derivatives, using the uncharacterized compound 1-(3,4-Difluorobenzoyl)piperazine hydrochloride as a working example. We will detail the theoretical underpinnings, provide field-proven experimental protocols for radioligand binding assays, outline the critical data analysis workflow, and discuss the interpretation of binding parameters. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel CNS-active compounds.
Introduction: The Arylpiperazine Scaffold in Neuropharmacology
The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms. Its incorporation into drug molecules can enhance properties like aqueous solubility, bioavailability, and the ability to cross the blood-brain barrier.[5] When one nitrogen is attached to an aryl group (an arylpiperazine), this chemical class shows a strong predilection for binding to G-protein-coupled receptors (GPCRs) in the CNS.[3]
Structural modifications to the aryl ring and substitutions on the second piperazine nitrogen allow for the fine-tuning of receptor selectivity and functional activity.[2] For instance, many atypical antipsychotics feature an arylpiperazine moiety to achieve a desired balance of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][5] Similarly, the anxiolytic drug buspirone is an arylpiperazine derivative that acts as a partial agonist at the 5-HT1A receptor.[1][2]
Given this precedent, a novel compound like 1-(3,4-Difluorobenzoyl)piperazine hydrochloride is a prime candidate for investigation at these key CNS receptors. The difluorobenzoyl group, in particular, is an electron-withdrawing moiety that can influence binding interactions.[6][7] This guide establishes a rigorous, self-validating workflow to elucidate its binding profile.
Theoretical Framework & Target Selection
Predicted Receptor Targets
Based on the extensive structure-activity relationship (SAR) data for the arylpiperazine class, the primary targets for initial screening should include:
-
Dopamine D2 Receptors: A primary target for antipsychotic drugs. The protonated nitrogen of the piperazine ring is known to form a key salt bridge with a conserved aspartate residue in the D2 receptor binding pocket.[8][9][10]
-
Serotonin 5-HT1A Receptors: A key target for anxiolytic and antidepressant medications.[6]
-
Serotonin 5-HT2A Receptors: Another crucial target for atypical antipsychotics.[1]
-
Serotonin 5-HT3 Receptors: While many arylpiperazines are nonselective, some show moderate to high affinity for this ligand-gated ion channel.[11][12]
Principles of Receptor Binding Affinity
Binding affinity describes the strength of the interaction between a ligand (the test compound) and its receptor.[13] It is quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki).[13]
-
Kd (Dissociation Constant): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is an intrinsic property of the ligand-receptor pair. A lower Kd signifies higher binding affinity.[13]
-
Ki (Inhibition Constant): The concentration of a competing ligand (our test compound) that would occupy 50% of the receptors if no radioligand were present.[14] It is a measure of the affinity of the competing drug for the receptor and, unlike the IC50 value, is independent of assay conditions like substrate concentration.[14][15]
Radioligand binding assays are the gold standard for directly measuring these interactions due to their high sensitivity and robustness.[16][17]
Experimental Design: The Competitive Radioligand Binding Assay
The most efficient method for screening a new compound is the competitive binding assay.[16] This technique measures the ability of the unlabeled test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor. The output is an IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding), which can then be converted to a Ki value.[5]
General Experimental Workflow
The process involves incubating a source of receptors (typically cell membranes) with a fixed concentration of radioligand and varying concentrations of the test compound. The receptor-bound radioactivity is then separated from the unbound radioactivity and quantified.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Step-by-Step Protocol: Dopamine D2 Receptor Binding
This protocol is a self-validating system, incorporating controls for total and non-specific binding at every step to ensure data integrity.
1. Receptor Membrane Preparation:
-
Rationale: Cultured cells overexpressing a single receptor subtype (e.g., HEK293 cells with human D2 receptors) provide a clean and consistent source of the target.
-
Procedure:
-
Harvest cells and centrifuge to form a cell pellet.
-
Homogenize the pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) with protease inhibitors.[18]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[18]
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[19]
-
2. Assay Execution (96-well plate format):
-
Rationale: A 96-well format allows for high-throughput screening of multiple concentrations and replicates. The final volume is typically kept low (e.g., 250 µL) to conserve reagents.[18]
-
Key Reagents:
Reagent Example Purpose Radioligand [³H]Spiperone High-affinity D2 antagonist. Test Compound 1-(3,4-Difluorobenzoyl)piperazine HCl The unlabeled competitor. Displacer Haloperidol (10 µM) Defines non-specific binding. Assay Buffer 50 mM Tris, 120 mM NaCl, 5 mM KCl Provides physiological pH and ionic strength. | Filters | GF/C glass fiber filters | Traps cell membranes.[18] |
-
Procedure:
-
Prepare a serial dilution of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride (e.g., 10 concentrations spanning 0.1 nM to 10 µM).
-
To designated wells in a 96-well plate, add the following in order:
-
Initiate the binding reaction by adding 50 µL of [³H]Spiperone (final concentration ~0.2 nM, at its Kd) to all wells.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[18]
-
Terminate the reaction by rapid vacuum filtration onto glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific filter binding).[18][20]
-
Wash the filters 3-4 times with ice-cold wash buffer to remove all unbound radioligand.[20]
-
Dry the filters, add scintillation fluid, and quantify the trapped radioactivity (in Counts Per Minute, CPM) using a scintillation counter.[18][20]
-
Data Analysis and Interpretation
From Raw Counts to Specific Binding
The primary data (CPM) must be processed to determine specific binding.
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM) [20]
This calculation is performed for each concentration of the test compound. The data are then typically normalized as a percentage of the specific binding observed in the absence of the competitor.
Determining the IC50
The normalized specific binding data are plotted against the logarithm of the test compound concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve. The IC50 is the concentration at the inflection point of this curve.
Calculating the Ki with the Cheng-Prusoff Equation
The IC50 is an assay-dependent value. To convert it to the intrinsic affinity constant, Ki, the Cheng-Prusoff equation is used.[14][15][21] This equation corrects for the presence of the competing radioligand.[14]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] = The concentration of the radioligand used in the assay.
-
Kd = The dissociation constant of the radioligand for the receptor (must be predetermined via a saturation binding experiment).
Presenting the Data
The final affinity values (Ki) for the test compound against a panel of receptors should be summarized in a clear, tabular format.
Table 1: Hypothetical Binding Profile of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride
| Receptor Target | Radioligand | Ki (nM) ± SEM |
|---|---|---|
| Dopamine D2 | [³H]Spiperone | 15.4 ± 2.1 |
| Serotonin 5-HT1A | [³H]8-OH-DPAT | 89.7 ± 11.5 |
| Serotonin 5-HT2A | [³H]Ketanserin | 45.2 ± 5.8 |
This data is illustrative and does not represent actual experimental results.
Advanced Characterization: Functional Assays
While binding affinity is critical, it does not reveal whether the compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist.[22] Downstream functional assays are required to determine this.
Caption: Simplified Gi/o-coupled GPCR signaling pathway.
For Gi/o-coupled receptors like the D2 and 5-HT1A receptors, a common functional assay measures the inhibition of cyclic AMP (cAMP) production.[23] For Gq-coupled receptors like 5-HT2A, a calcium flux assay would be appropriate.[22][23] These assays determine the compound's efficacy and potency (EC50 or IC50 in a functional context) and are essential next steps in characterizing a novel ligand.[24][25]
Conclusion
This guide outlines a robust, scientifically-grounded methodology for characterizing the receptor binding affinity of novel arylpiperazine derivatives, exemplified by 1-(3,4-Difluorobenzoyl)piperazine hydrochloride. By employing competitive radioligand binding assays, researchers can reliably determine the Ki values of a compound at key CNS targets. This initial affinity screening is a critical step in the drug discovery pipeline, providing the foundational data needed to guide further SAR studies, functional characterization, and lead optimization efforts. The combination of meticulous experimental execution and rigorous data analysis, as detailed herein, ensures the generation of trustworthy and reproducible results essential for advancing neuropharmacology research.
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Application Note: Chemoselective Synthesis and Isolation of 1-(3,4-Difluorobenzoyl)piperazine Hydrochloride
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Advanced Synthesis Protocol & Mechanistic Guide
Introduction and Strategic Rationale
1-(3,4-Difluorobenzoyl)piperazine and its hydrochloride salt (CAS: 1171078-91-3) are highly valued building blocks in modern drug discovery, frequently utilized in the development of novel therapeutics, including 1 and CCR-3 receptor antagonists.
The Synthetic Challenge: Direct acylation of unprotected piperazine with 3,4-difluorobenzoyl chloride typically results in a statistically driven mixture of unreacted starting material, the desired mono-acylated product, and a significant fraction of the di-acylated byproduct. While using a massive stoichiometric excess of piperazine can mitigate di-acylation, it complicates downstream purification and reduces atom economy [2].
The Chemoselective Solution: To ensure a self-validating, high-purity protocol, this application note details a two-step sequence utilizing mono-Boc-protected piperazine . By temporarily masking one secondary amine, we force absolute regioselectivity during the 2. Subsequent deprotection with anhydrous hydrogen chloride simultaneously removes the Boc group and precipitates the product as a highly crystalline, stable hydrochloride salt, bypassing the need for labor-intensive column chromatography.
Experimental Workflow
Figure 1: Two-step chemoselective synthesis of 1-(3,4-Difluorobenzoyl)piperazine HCl.
Quantitative Reaction Parameters
The following stoichiometric table is optimized for a 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| tert-Butyl piperazine-1-carboxylate | 186.25 | 1.00 | 1.86 g | Starting Material |
| 3,4-Difluorobenzoyl chloride | 176.55 | 1.05 | 1.85 g | Acylating Agent |
| Triethylamine (TEA) | 101.19 | 1.50 | 1.52 g (2.1 mL) | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | - | 20 mL | Reaction Solvent |
| 4M HCl in Dioxane | 36.46 | 5.00 | 12.5 mL | Deprotection/Salt Agent |
Step-by-Step Methodology
Phase 1: Regioselective N-Acylation
Causality Focus: Temperature control is critical here. 3,4-Difluorobenzoyl chloride is highly reactive; adding it at room temperature can lead to localized heating, promoting the formation of colored impurities and reducing overall yield.
-
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Ensure an inert atmosphere to prevent the hydrolysis of the acyl chloride.
-
Substrate Dissolution: Charge the flask with tert-butyl piperazine-1-carboxylate (1.86 g, 10 mmol) and anhydrous DCM (20 mL).
-
Base Addition: Add triethylamine (2.1 mL, 15 mmol) in one portion. The TEA acts as an acid scavenger, neutralizing the HCl generated during acylation to prevent premature deprotection of the Boc group.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
-
Acylation: Dissolve 3,4-difluorobenzoyl chloride (1.85 g, 10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel.
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1, UV detection).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate tert-butyl 4-(3,4-difluorobenzoyl)piperazine-1-carboxylate as a viscous oil or off-white solid.
Phase 2: Deprotection and Salt Precipitation
Causality Focus: Using anhydrous HCl in dioxane rather than aqueous HCl (like concentrated hydrochloric acid) prevents ester/amide hydrolysis and allows the final product to crash out of solution directly, driving the equilibrium and eliminating the need for chromatography.
-
Dissolution: Dissolve the crude intermediate from Phase 1 in a minimal amount of anhydrous ethyl acetate or DCM (approx. 10 mL).
-
Acidic Cleavage: Under vigorous stirring, slowly add 4M HCl in dioxane (12.5 mL, 50 mmol).
-
Precipitation: Stir the mixture at room temperature for 3-4 hours. As the Boc group is cleaved (releasing isobutylene gas and CO₂), the resulting secondary amine immediately forms a hydrochloride salt. Because this salt is highly polar, it will precipitate out of the relatively non-polar organic solvent as a white crystalline solid.
-
Isolation: Collect the precipitate via vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake with cold diethyl ether (2 × 10 mL) to remove any residual dioxane, unreacted starting materials, or cleaved tert-butyl artifacts.
-
Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford 1-(3,4-difluorobenzoyl)piperazine hydrochloride .
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocol, the final product must be validated against the following analytical benchmarks:
-
¹H-NMR (DMSO-d6): The success of the deprotection is confirmed by the complete disappearance of the intense singlet at ~1.40 ppm (corresponding to the 9 protons of the tert-butyl group). Broad singlets integrating to 2H around 9.0-9.5 ppm will appear, confirming the presence of the protonated secondary amine ( NH2+ ).
-
¹⁹F-NMR (DMSO-d6): Should display two distinct multiplets, confirming the integrity of the 3,4-difluoro aromatic ring.
-
LC-MS (ESI+): The mass spectrum must show a dominant [M+H]+ peak at m/z 227.1, corresponding to the free base of the product.
-
Safety & Handling: As per established safety data, this compound is classified under3. Standard PPE (nitrile gloves, lab coat, safety goggles) and fume hood operation are mandatory during synthesis and isolation.
References
-
1-(3,4-difluorobenzoyl)piperazine hydrochloride — Chemical Substance Information. NextSDS. Available at:[Link]
Sources
HPLC method development for 1-(3,4-Difluorobenzoyl)piperazine hydrochloride analysis
An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 1-(3,4-Difluorobenzoyl)piperazine Hydrochloride
Abstract
This document outlines a systematic approach to the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3,4-Difluorobenzoyl)piperazine Hydrochloride. The strategy emphasizes a logical, science-driven process for selecting the stationary phase, optimizing mobile phase composition, and establishing detector parameters. The developed reversed-phase method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in quality control and drug development environments.
Introduction and Analyte Characterization
1-(3,4-Difluorobenzoyl)piperazine hydrochloride is a chemical intermediate or potential active pharmaceutical ingredient (API) featuring a difluorinated benzoyl moiety attached to a piperazine ring.[1][2] The development of a reliable analytical method is crucial for ensuring its purity, potency, and stability throughout the manufacturing process and shelf-life of a potential drug product.
Physicochemical Properties Relevant to HPLC Method Development:
-
Structure: The molecule consists of a polar piperazine ring and a non-polar difluorobenzoyl group. The piperazine moiety contains two nitrogen atoms, one of which is a secondary amine, making the molecule basic.
-
Polarity: The predicted XlogP value of the free base is approximately 0.9, indicating moderate polarity.[3] This property makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[4][5]
-
pKa: The secondary amine in the piperazine ring is basic. Its protonation state is dependent on pH. Controlling the mobile phase pH is therefore critical to achieve consistent retention and symmetrical peak shapes.[5] Operating at a pH at least 2 units below the pKa of the piperazine amine ensures it is fully protonated, minimizing peak tailing on silica-based columns.
-
UV Chromophore: The difluorobenzoyl group acts as a strong chromophore, allowing for direct UV detection. A UV scan is necessary to determine the maximum absorbance wavelength (λmax) for optimal sensitivity.
Part 1: A Systematic Method Development Strategy
The development of a robust HPLC method is a multi-step process that involves the careful selection and optimization of several key parameters. The goal is to achieve adequate resolution of the main analyte from any impurities or degradation products with good peak shape and a reasonable analysis time.
Chromatographic Mode and Stationary Phase Selection
Given the analyte's moderate polarity, Reversed-Phase Chromatography (RPC) is the most suitable separation mode.[6] In RPC, a non-polar stationary phase is used with a polar mobile phase; analytes are retained based on their hydrophobicity.[7]
-
Column Chemistry: A C18 (Octadecylsilane) column is the recommended starting point due to its strong hydrophobic retention and versatility for a wide range of analytes.[4][7] Modern, high-purity silica columns with end-capping are essential to minimize interactions with residual silanols, which can cause peak tailing for basic compounds like piperazine derivatives.[8]
-
Column Dimensions: For initial method development, a standard column configuration of 4.6 x 150 mm with a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure.[9]
Mobile Phase Optimization
The mobile phase is a critical factor influencing retention time, selectivity, and resolution.[10][11] Optimization involves a systematic adjustment of its components.
-
Organic Modifier Selection: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC.[12] ACN is often preferred for its lower viscosity (leading to lower backpressure) and favorable UV transparency. A screening run with each solvent is recommended to assess differences in selectivity.
-
Aqueous Phase and pH Control: For basic analytes, controlling the mobile phase pH is the most critical step to ensure reproducibility and good peak shape.[5]
-
Rationale: An acidic mobile phase (pH 2.0-3.0) ensures the complete protonation of the piperazine nitrogen. This positive charge prevents chelation with free silanols on the stationary phase, a primary cause of peak tailing.
-
Buffer Selection: A phosphate buffer is an excellent choice for UV-based methods due to its low UV cutoff.[13] A 20-25 mM concentration is typically sufficient to provide adequate buffering capacity.[12] For LC-MS compatibility, a volatile buffer like formic acid or ammonium formate would be used instead.[13][14]
-
-
Elution Mode (Isocratic vs. Gradient):
-
Initial Screening: A broad gradient elution (e.g., 5% to 95% ACN over 20 minutes) is performed first. This helps to determine the approximate organic solvent percentage required to elute the analyte and reveals the presence of any late-eluting impurities.
-
Optimization: If the gradient run shows a well-retained peak with no significant impurities, an isocratic method can be developed for simplicity and speed. The optimal isocratic percentage of the organic modifier should be chosen to achieve a retention factor (k) between 2 and 10.[5] If the sample contains impurities with significantly different polarities, a gradient method will be necessary to achieve adequate separation within a reasonable time.
-
Detector Wavelength Selection
To determine the optimal wavelength for detection, a solution of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride is scanned across the UV spectrum (e.g., 200-400 nm) using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) should be selected to ensure the highest sensitivity. For benzoyl derivatives, this is often in the range of 230-270 nm.[15]
Caption: Workflow for HPLC Method Development.
Part 2: Recommended Analytical Protocol
This section details the final optimized method for the analysis of 1-(3,4-Difluorobenzoyl)piperazine Hydrochloride.
Instrumentation, Chemicals, and Consumables
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Inertsil ODS-3, Zorbax Rx-C18).
-
Chemicals: Acetonitrile (HPLC Grade), Water (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (85%).
-
Reference Standard: 1-(3,4-Difluorobenzoyl)piperazine Hydrochloride (purity >99.5%).
Preparation of Solutions
-
Phosphate Buffer (25 mM, pH 2.5): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.5 using 85% orthophosphoric acid.
-
Mobile Phase: Mix the Phosphate Buffer (pH 2.5) and Acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare a sample solution at a target concentration of 100 µg/mL using the mobile phase as the diluent.
Final Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM KH₂PO₄ Buffer (pH 2.5) : Acetonitrile (60:40, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm (Example λmax) |
| Run Time | 10 minutes |
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD for Peak Area | ≤ 2.0% |
| % RSD for Retention Time | ≤ 1.0% |
Part 3: Method Validation Protocol (ICH Q2(R1))
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[16][17] The following protocol is based on the ICH Q2(R1) guideline.[18][19]
Caption: Key Parameters for HPLC Method Validation per ICH Q2(R1).
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo.
-
Protocol: Subject the analyte solution (~100 µg/mL) to stress conditions:
-
Acidic: 0.1 N HCl at 60 °C for 4 hours.
-
Alkaline: 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid powder at 105 °C for 24 hours.
-
Photolytic: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples. The method is considered stability-indicating if the main analyte peak is resolved from all degradation product peaks (purity angle < purity threshold in PDA analysis).
Linearity and Range
Linearity demonstrates a proportional relationship between the analyte concentration and the detector response.
-
Protocol: Prepare a series of at least five concentrations from the standard stock solution, covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Analysis: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value.
-
Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: % RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: % RSD ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.[17]
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.
-
-
Verification: Prepare solutions at the calculated LOQ concentration and inject them to confirm that the precision (%RSD) is acceptable (typically ≤ 10%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method and assess the impact on SST parameters.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (25 °C and 35 °C).
-
Mobile Phase pH: ± 0.2 units (pH 2.3 and 2.7).
-
Organic Content: ± 2% (e.g., 38% and 42% ACN).
-
-
Acceptance Criteria: The SST criteria should be met under all varied conditions.
Conclusion
The described HPLC method provides a comprehensive framework for the reliable and accurate quantitative analysis of 1-(3,4-Difluorobenzoyl)piperazine Hydrochloride. The systematic development approach, grounded in chromatographic principles, yields a final protocol with optimized conditions. The subsequent validation as per ICH Q2(R1) guidelines demonstrates that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment.
References
- Vertex AI Search. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- GL Sciences. Reverse Phase HPLC Columns.
- Agilent Technologies. Choosing Right Column for Reverse Phase HPLC Separations.
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
- Labtech. A Comprehensive Guide to Selecting HPLC Columns.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Chromatography Online. (2026, March 14). Column Selection for Reversed-Phase HPLC.
- SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
- International Council for Harmonisation. Quality Guidelines.
- NextSDS. 1-(3,4-difluorobenzoyl)piperazine hydrochloride — Chemical Substance Information.
- PubChemLite. 1-(3,4-difluorobenzoyl)piperazine hydrochloride (C11H12F2N2O).
- NextSDS. 1-(3,4-Difluoro-Phenyl)-Piperazine Hydrochloride — Chemical Substance Information.
- SIELC Technologies. (2018, February 16). Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column.
- BLD Pharm. 1171078-91-3|1-(3,4-Difluorobenzoyl)piperazine hydrochloride.
- Benchchem. (2026, March 12). 1-(3,4-Difluorobenzoyl)piperazine | 923237-42-7.
- Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- PMC. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.
- PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
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- 15. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. fda.gov [fda.gov]
Application Note: Preclinical Formulation and Administration Protocol for 1-(3,4-Difluorobenzoyl)piperazine Hydrochloride
Physicochemical Profiling & Formulation Rationale
1-(3,4-Difluorobenzoyl)piperazine hydrochloride (CAS 1171078-91-3) 1 is a highly versatile pharmacophore utilized in the design of CNS-active agents, kinase inhibitors, and antimicrobial drugs. Transitioning this intermediate from in vitro screening to in vivo preclinical animal models requires overcoming specific physicochemical hurdles inherent to piperazine salts.
As a Senior Application Scientist, it is critical to understand the causality behind formulation choices rather than relying on default vehicles.
-
Aqueous Solubility vs. pH Shift: The hydrochloride (HCl) salt form is intentionally selected to enhance thermodynamic solubility in aqueous media via ion-dipole interactions. However, dissolving this strong acid/weak base salt in unbuffered saline rapidly depresses the solution's pH (often dropping to pH 3.0–4.0). Administering highly acidic solutions intravenously (IV) or intraperitoneally (IP) induces localized tissue necrosis, phlebitis, and acute pain responses. These physiological stressors severely confound pharmacodynamic readouts such as locomotor activity or behavioral assays 2. Therefore, titrating the formulation to a physiologically tolerable range (pH 5.5–7.4) is a strict requirement.
-
Hygroscopicity & Potency Loss: Piperazine HCl salts are notoriously hygroscopic 3. Exposure to ambient humidity allows water molecules to integrate into the crystal lattice. If weighed without desiccation, the apparent mass will include water weight, resulting in sub-potent dosing and skewed pharmacokinetic (PK) data.
Recommended Vehicles by Administration Route
Selecting the correct vehicle is a balance between maximizing compound solubility and minimizing vehicle-induced toxicity.
Table 1: Preclinical Vehicle Selection for 1-(3,4-Difluorobenzoyl)piperazine HCl
| Route | Primary Vehicle Composition | Max Practical Conc. | Causality / Rationale |
| IV / IP | 0.9% Saline, buffered to pH 6.0 with 0.1N NaOH | 5 - 10 mg/mL | Saline maintains isotonicity. Buffering prevents endothelial damage and behavioral artifacts 2. |
| IV / IP | 5% DMSO + 95% PBS (1x, pH 7.4) | 10 - 20 mg/mL | DMSO disrupts the crystal lattice for higher dosing; PBS provides robust inherent buffering capacity. |
| PO (Oral) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water | > 50 mg/mL (Suspension) | MC acts as a suspending agent; Tween 80 acts as a wetting agent to ensure uniform dispersion of the hydrophobic difluorobenzoyl moiety 4. |
Step-by-Step Formulation Protocols
To ensure reproducibility, every protocol must function as a self-validating system.
Protocol A: Preparation of a 5 mg/mL Intravenous (IV) / Intraperitoneal (IP) Solution
Objective: Create a sterile, isotonic, pH-balanced true solution for systemic administration.
-
Desiccation & Weighing: Remove the 1-(3,4-Difluorobenzoyl)piperazine HCl from -20°C storage and allow it to equilibrate to room temperature within a desiccator. Accurately weigh 50.0 mg of the compound.
-
Initial Solubilization: Transfer the powder to a sterile glass vial. Add 9.0 mL of sterile 0.9% NaCl (Saline). Vortex vigorously for 2-3 minutes.
-
pH Titration (Critical Step): Measure the pH using a micro-pH probe. Dropwise, add 0.1N NaOH while continuously vortexing until the pH reaches 5.5 – 6.5.
-
Causality: Do not exceed pH 7.5. At alkaline pH, the HCl salt is neutralized, and the highly lipophilic free base of the piperazine will irreversibly crash out of solution.
-
-
Volume Adjustment: QS (quantity sufficient) to exactly 10.0 mL with 0.9% Saline.
-
Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, endotoxin-free dosing vial.
-
Causality: PTFE is strictly recommended over PES or Nylon to minimize non-specific binding of the lipophilic difluorobenzoyl moiety to the filter membrane.
-
-
Validation Check: Hold the vial against a dark background under a strong light source. The solution must be completely transparent with no visible particulates (Tyndall effect). If cloudiness is observed, the pH has exceeded the solubility threshold of the free base.
Protocol B: Preparation of a 20 mg/mL Oral (PO) Suspension
Objective: Create a homogenous suspension for oral gavage to evaluate oral bioavailability and first-pass metabolism.
-
Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose (400 cP) and 0.1% (v/v) Tween 80 in ultra-pure water. Stir overnight at 4°C to ensure complete polymer hydration.
-
Wetting the API: Weigh 200.0 mg of the compound into a glass mortar. Add 100 µL of Tween 80 directly to the powder and triturate with a pestle to form a smooth paste.
-
Causality: This mechanical shearing forces the non-ionic surfactant to coat the hydrophobic API particles, preventing aggregation in the aqueous vehicle.
-
-
Geometric Dilution: Gradually add the 0.5% Methylcellulose vehicle in 1 mL increments while continuously triturating, until ~8 mL has been added.
-
Final Volume: Transfer the suspension to a graduated cylinder. Rinse the mortar with the vehicle and add the rinsate to the cylinder. QS to 10.0 mL.
-
Validation Check: Allow the suspension to sit undisturbed for 15 minutes. If rapid phase separation or caking occurs at the bottom, the methylcellulose hydration was incomplete, and the suspension must be re-homogenized via sonication before dosing.
Preclinical Workflow & Pathway Visualization
Preclinical formulation and administration workflow for piperazine HCl derivatives.
In Vivo Administration Guidelines
-
Dosing Volumes: Adhere strictly to IACUC guidelines. For mice, maximum IV/IP volumes should not exceed 10 mL/kg (e.g., 200 µL for a 20g mouse). Oral gavage can accommodate up to 10 mL/kg.
-
Needle Specifications: For IV administration via the lateral tail vein, use a 27G to 30G needle to minimize vascular trauma. For PO administration, utilize a 20G or 22G reusable stainless-steel feeding needle with a ball tip to prevent esophageal perforation.
-
Pharmacokinetic Sampling: Piperazine derivatives typically exhibit rapid systemic absorption but can have highly variable half-lives depending on hepatic CYP450 metabolism 4. For comprehensive IV PK profiling, sample blood at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
References
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- Baumann MH, Clark RD, Budzynski AG, Partilla JS, Blough BE, Rothman RB. "Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis." Psychopharmacology.
- Bang-Andersen B, Ruhland T, Jørgensen M, et al. "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder." Journal of Medicinal Chemistry.
- "Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics." National Institutes of Health (NIH) / PMC.
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Application Notes and Protocols for the Safe Storage and Handling of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride
Abstract: This document provides a comprehensive guide for the safe storage and handling of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride (CAS No. 1171078-91-3) in a laboratory setting.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and regulatory compliance. This guide synthesizes available data on the compound's properties and hazards, offering field-proven insights and best practices for its management from receipt to disposal.
Introduction: Understanding the Compound
1-(3,4-Difluorobenzoyl)piperazine hydrochloride is a piperazine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[3] Its structural features, including the difluorobenzoyl moiety, make it a compound of interest for the synthesis of novel therapeutic agents. However, the inherent reactivity and specific chemical properties of this compound necessitate a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This guide is structured to provide a holistic approach to the management of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride, addressing its known and inferred properties, and establishing robust protocols for its use.
Hazard Identification and Risk Assessment
GHS Hazard Classifications: [1]
-
Acute Toxicity (Oral, Dermal, Inhalation): Warning. Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Eye Irritation: Warning. Causes serious eye irritation.[1][6][7]
Inferred Hazards:
-
Hygroscopicity: Based on the behavior of similar hydrochloride salts and piperazine derivatives, it is prudent to assume that this compound is hygroscopic, readily absorbing moisture from the atmosphere.[8][9]
-
Light Sensitivity: Many complex organic molecules, especially those with aromatic rings, can be sensitive to light, leading to degradation over time.[10][11][12]
The following table summarizes the critical safety information for 1-(3,4-Difluorobenzoyl)piperazine hydrochloride:
| Parameter | Value/Recommendation | Justification & Causality | Primary Reference(s) |
| CAS Number | 1171078-91-3 | Unique chemical identifier. | [1] |
| Molecular Formula | C₁₁H₁₃ClF₂N₂O | Defines the elemental composition of the molecule. | [2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | Indicates potential for skin and eye irritation, and acute toxicity. | [1] |
| Signal Word | Warning | Denotes a moderate level of hazard. | [1] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. | To prevent eye and skin contact, which can cause irritation.[4][7] | [4][7] |
| Storage Temperature | Cool, dry place (2-8 °C recommended) | To minimize degradation from heat and moisture absorption. | [6][11] |
| Storage Conditions | Tightly sealed, opaque container in a desiccator or dry box. | Protects from moisture (hygroscopicity) and light to prevent chemical degradation. | [11][13][14] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. | To prevent vigorous and potentially hazardous chemical reactions. | [15] |
| Disposal | As hazardous chemical waste via a licensed disposal company. | Prevents environmental contamination and ensures regulatory compliance. | [4][15] |
Storage Protocols: Preserving Chemical Integrity
The stability and purity of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride are paramount for reproducible experimental results. The following storage protocols are designed to mitigate the risks of degradation from environmental factors.
Upon Receipt
-
Inspect Packaging: Visually inspect the container for any signs of damage or a compromised seal.
-
Labeling: Immediately label the container with the date of receipt and the date it is first opened. This is crucial for tracking the compound's exposure to the atmosphere.
-
Initial Storage: Place the unopened container in a designated, secure storage location that meets the requirements outlined below.
Long-Term Storage
-
Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration at 2-8°C is recommended to slow down potential degradation pathways.[6][11]
-
Atmosphere: Due to its hygroscopic nature, the compound should be stored in a desiccator containing a suitable desiccant (e.g., silica gel) or within a nitrogen-filled dry box.[8][11][13] The container must be tightly sealed to prevent the ingress of moisture.[9][13]
-
Light Protection: To prevent photochemical degradation, store the compound in an opaque or amber-colored vial.[11][14] If the original container is clear, it should be placed inside a light-blocking secondary container.
The following diagram illustrates the decision-making process for the proper storage of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride:
Caption: Workflow for the proper storage of the compound.
Handling Procedures: Ensuring Personnel Safety
Adherence to strict handling protocols is essential to prevent exposure and contamination.
Personal Protective Equipment (PPE)
The minimum required PPE when handling 1-(3,4-Difluorobenzoyl)piperazine hydrochloride includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A laboratory coat must be worn at all times.
Weighing and Dispensing
-
Designated Area: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[16]
-
Minimizing Exposure: To mitigate moisture absorption, minimize the time the container is open to the atmosphere.[9][13] Have all necessary equipment ready before opening the primary container.
-
Aliquotting: If small quantities are frequently used, it is advisable to aliquot the compound into smaller, tightly sealed vials upon first opening. This will reduce the number of times the main stock is exposed to the atmosphere.
-
Cleaning: After handling, thoroughly clean all surfaces and equipment. Wash hands with soap and water.[16]
Emergency Procedures
Spills
-
Small Spills: In a well-ventilated area and while wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[15] Carefully sweep the material into a designated waste container.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][16]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][16]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Disposal Protocol
All waste containing 1-(3,4-Difluorobenzoyl)piperazine hydrochloride, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste containing the compound in separate, clearly labeled, and sealed containers.[15]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Institutional Procedures: Follow your institution's specific guidelines for the disposal of chemical waste. This typically involves contacting the EHS office for pickup and disposal by a licensed contractor.[4]
The following diagram outlines the general workflow for the disposal of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride:
Caption: General workflow for chemical waste disposal.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
In-Situ. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from [Link]
-
NextSDS. (n.d.). 1-(3,4-difluorobenzoyl)piperazine hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
University of Notre Dame, Risk Management & Safety. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(3,4-difluorobenzoyl)piperazine hydrochloride (C11H12F2N2O). Retrieved from [Link]
-
NextSDS. (n.d.). 1-(3,4-Difluoro-Phenyl)-Piperazine Hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Fluorophenyl)piperazine. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals. Retrieved from [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 1171078-91-3|1-(3,4-Difluorobenzoyl)piperazine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 1-(3,4-Difluorobenzoyl)piperazine | 923237-42-7 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 9. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 10. camlab.co.uk [camlab.co.uk]
- 11. How To [chem.rochester.edu]
- 12. kamatlab.com [kamatlab.com]
- 13. tutorchase.com [tutorchase.com]
- 14. rawsource.com [rawsource.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Optimizing Yield in 1-(3,4-Difluorobenzoyl)piperazine Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride (CAS: 1171078-91-3). This compound is a critical pharmaceutical intermediate, primarily constructed through the nucleophilic acyl substitution of piperazine with 3,4-difluorobenzoyl chloride[1].
Despite the apparent simplicity of amide bond formation, researchers frequently encounter severe yield bottlenecks due to over-acylation, reagent degradation, and inefficient salt isolation. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you achieve quantitative yields.
Mechanistic Insights: The Root Causes of Yield Loss
To optimize your synthesis, you must first understand the chemical causality driving the three most common modes of failure:
-
The Diacylation Trap (Phase-Solubility Kinetics): Piperazine contains two secondary amines of equal nucleophilicity. When the first amine is acylated, the resulting mono-amide becomes significantly more soluble in halogenated organic solvents (like chloroform or dichloromethane) than the highly polar, unprotected piperazine. This phase-solubility difference artificially increases the local concentration of the mono-acylated intermediate, causing it to react with the acyl chloride at a faster apparent rate than the starting material. This leads to rampant formation of the N,N'-diacylated byproduct[2].
-
Electrophilic Hyper-Reactivity & Hydrolysis: The 3,4-difluorophenyl ring is strongly electron-withdrawing. This inductive effect increases the electrophilicity of the acyl chloride carbon, making it exceptionally reactive toward nucleophiles—including trace atmospheric moisture. Hydrolysis to 3,4-difluorobenzoic acid not only consumes your limiting reagent but also prematurely generates HCl, which protonates your piperazine and halts the reaction.
-
Aqueous Isolation Losses: Attempting to form the hydrochloride salt using aqueous HCl is a critical error. The resulting piperazine hydrochloride salt is highly water-soluble, making organic extraction nearly impossible without massive product loss. Furthermore, prolonged exposure to aqueous acid can hydrolyze the newly formed amide bond.
Synthesis Workflow Analysis
The diagram below illustrates the two primary synthetic strategies. The direct route suffers from poor selectivity, while the Boc-protected route acts as a self-validating system for high-yield synthesis.
Reaction pathways for 1-(3,4-Difluorobenzoyl)piperazine synthesis: Direct vs. Boc-protected routes.
Interactive Troubleshooting & FAQs
Q: I am using a 1:1 or 2:1 molar ratio of piperazine to acyl chloride, but my LC-MS shows a massive N,N'-diacylated byproduct peak. How do I fix this? A: A low stoichiometric ratio statistically guarantees over-reaction due to the solubility kinetics mentioned above. Literature demonstrates that even with a 2-fold excess of piperazine, the diacylated product forms in up to 44% yield[2]. To suppress this, you must either use a massive excess of piperazine (at least 5 equivalents, which yields ~66% mono-acylated product)[2] or abandon the direct route in favor of a mono-Boc-protection strategy[3].
Q: My 3,4-difluorobenzoyl chloride seems to degrade, and my overall yield is below 40%. What is happening? A: Your acyl chloride is likely hydrolyzing. Ensure all glassware is flame-dried, use strictly anhydrous solvents (e.g., DCM distilled over CaH2), and perform the addition under an inert argon or nitrogen atmosphere. Alternatively, you can bypass the moisture-sensitive acyl chloride entirely by using 3,4-difluorobenzoic acid with peptide coupling reagents (like EDC/HOBt)[1].
Q: I successfully synthesized the free base, but I lose 30% of my yield during the hydrochloride salt formation. Why? A: You are likely using aqueous HCl or performing the salt formation in a solvent where the salt remains partially soluble. The solution is to use anhydrous HCl in dioxane or ethyl acetate. This creates a self-validating precipitation system: the target salt is completely insoluble in these non-polar organic solvents and will crash out as a pure white solid, driving the equilibrium forward and making isolation as simple as filtration.
Optimized Experimental Protocols
Below are two validated methodologies. Protocol B is highly recommended for drug development professionals requiring >95% purity and high yields.
Protocol A: Direct Acylation (The "Excess Piperazine" Method)
Use this method if mono-Boc-piperazine is unavailable and you can tolerate lower yields.
-
Preparation: Dissolve anhydrous piperazine (5.0 eq) in absolute chloroform or dichloromethane (DCM) at 0 °C under argon[2].
-
Acylation: Dissolve 3,4-difluorobenzoyl chloride (1.0 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 1 hour to the vigorously stirring piperazine solution to maintain high local dilution[2].
-
Reaction: Allow the mixture to warm to room temperature and stir overnight[2].
-
Validation & Workup: Wash the organic layer 3x with distilled water. Causality: The massive excess of unreacted piperazine is highly water-soluble and will partition into the aqueous phase, while the mono-acylated product remains in the organic phase. Dry the organic layer over Na2SO4 and concentrate under vacuum.
-
Salt Formation: Dissolve the crude oil in anhydrous ethyl acetate. Dropwise add 4M HCl in dioxane (1.2 eq) at 0 °C. Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum.
Protocol B: The Mono-Boc Protection Strategy (Recommended)
This method guarantees 100% selectivity for mono-acylation and seamlessly integrates deprotection with salt formation[3].
-
Preparation: Dissolve mono-Boc-piperazine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM at 0 °C under argon[3].
-
Acylation: Add 3,4-difluorobenzoyl chloride (1.05 eq) dropwise. Stir for 2 hours at room temperature.
-
Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: 5% MeOH in DCM). Stain with Ninhydrin. Causality: The starting mono-Boc-piperazine contains a secondary amine and will stain dark purple. The fully protected intermediate lacks N-H protons and will not stain. Complete disappearance of the purple spot confirms 100% conversion.
-
Workup: Quench with saturated aqueous NaHCO3 to neutralize excess acid/acyl chloride. Extract with DCM, wash with brine, dry over MgSO4, and concentrate.
-
Deprotection & Salt Formation: Dissolve the crude Boc-intermediate in anhydrous DCM. Add 4M HCl in dioxane (10 eq). Stir for 4 hours at room temperature.
-
Self-Validation (Precipitation): The reaction will bubble (CO2 and isobutylene gas evolution from Boc cleavage). As the deprotection completes, the target 1-(3,4-Difluorobenzoyl)piperazine hydrochloride will precipitate as a dense white solid because it is insoluble in DCM.
-
Isolation: Filter the precipitate, wash with cold diethyl ether to remove any residual organic impurities, and dry under high vacuum.
Quantitative Data Summary
The following table summarizes the expected outcomes of the two protocols based on stoichiometric and mechanistic constraints:
| Parameter | Protocol A: Direct Acylation | Protocol B: Boc-Protected Route |
| Stoichiometry (Amine:Acyl) | 5:1 (Massive Excess) | 1:1.05 (Near Equimolar) |
| Mono-Acylation Selectivity | ~66% (Significant diacylation) | 100% (Diacylation impossible) |
| Typical Isolated Yield | 40% - 60% | 85% - 95% |
| Primary Byproduct | N,N'-bis(3,4-difluorobenzoyl)piperazine | Isobutylene gas, CO2 (Evaporates) |
| Purification Required | Extensive aqueous washing / Column | Simple filtration of the final salt |
| Cost / Time Efficiency | Low reagent cost, high labor/waste | Higher upfront cost, highly scalable |
References
-
Köckerling, M., & Mamat, C. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI Chemistry, 7(5), 162. Retrieved from[Link]
-
Van der Veken, P., et al. (2011). Structure–Activity Relationship Studies on Isoindoline Inhibitors of Dipeptidyl Peptidases 8 and 9 (DPP8, DPP9): Is DPP8-Selectivity an Attainable Goal? Journal of Medicinal Chemistry (ACS Publications). Retrieved from[Link]
Sources
Technical Support Center: Troubleshooting Solubility of 1-(3,4-Difluorobenzoyl)piperazine Hydrochloride in DMSO
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 1-(3,4-Difluorobenzoyl)piperazine hydrochloride in Dimethyl Sulfoxide (DMSO).
While DMSO is widely considered a universal solvent for biological assays, secondary amine hydrochlorides often present unique physicochemical challenges. This guide synthesizes structural chemistry principles with field-proven troubleshooting protocols to help you achieve stable, high-concentration stock solutions.
Part 1: Quantitative Data & Physicochemical Profile
Before troubleshooting, it is critical to understand the physical properties governing the dissolution of this specific compound. The amphiphilic nature of the molecule—combining a highly lipophilic difluorophenyl ring with a polar, ionic piperazinium chloride core—dictates its behavior in aprotic solvents.
| Property | Specification / Value | Impact on Solubility |
| Compound Name | 1-(3,4-Difluorobenzoyl)piperazine HCl | N/A |
| Salt Form | Hydrochloride (Secondary Amine) | High crystal lattice energy; resists dissolution in aprotic environments[1]. |
| Target Solvent | Dimethyl Sulfoxide (DMSO) | Polar aprotic; excellent cation solvation, poor anion (Cl⁻) solvation[2]. |
| Estimated Unoptimized Solubility | < 5 - 10 mM (Prone to suspension) | Requires physical or chemical disruption of the crystal lattice. |
| Optimized Solubility (Free-based) | > 50 - 100 mM | Neutralizing the salt drastically increases lipophilicity and DMSO compatibility[3]. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does 1-(3,4-Difluorobenzoyl)piperazine hydrochloride struggle to dissolve in high-purity DMSO?
A: The difficulty arises from a fundamental solvent-solute mismatch. DMSO is a polar aprotic solvent. While its highly polarized oxygen atom is excellent at solvating cations (like the protonated piperazinium ion), DMSO lacks hydrogen-bond donors. Consequently, it cannot effectively solvate the chloride anion (Cl⁻)[2]. This leaves the chloride ion thermodynamically unstable in solution, meaning the strong ionic bonds of the solid crystal lattice are favored over the dissolved state.
Q2: How can I rapidly improve solubility without altering the compound's core structure?
A: The most effective chemical intervention is in-situ free-basing [3]. By adding a stoichiometric amount of a mild organic base—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—you deprotonate the piperazinium ion. This converts the salt into its neutral "free base" form. The neutral 1-(3,4-Difluorobenzoyl)piperazine is highly lipophilic and dissolves readily in DMSO.
Q3: Does the quality or age of the DMSO matter?
A: Yes, significantly. DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture upon opening[4]. Because 1-(3,4-Difluorobenzoyl)piperazine contains a highly lipophilic difluorobenzoyl moiety, the introduction of water into the DMSO reduces the solvent's overall lipophilicity. This can cause the hydrophobic portion of the molecule to aggregate or precipitate. Always use fresh, anhydrous DMSO for stock solutions[4].
Q4: Are heating and sonication safe for this compound?
A: Yes. Physical disruption is the recommended first-line approach before attempting chemical modification. Gentle heating in a water bath at 37°C to 40°C combined with ultrasonic waves provides the kinetic energy required to break the strong intermolecular forces of the hydrochloride crystal lattice without degrading the compound[4].
Part 3: Experimental Troubleshooting Protocols
Protocol A: Standard Dissolution (Physical Disruption)
Use this protocol if your downstream assay is strictly sensitive to pH changes or the presence of exogenous organic bases.
-
Preparation: Accurately weigh the required mass of 1-(3,4-Difluorobenzoyl)piperazine HCl into a sterile, inert microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (e.g., ≥99.9% purity, stored under inert gas) to achieve your target concentration.
-
Vortexing: Seal the vial and vortex vigorously for 60 seconds to disperse the macroscopic powder into a fine suspension.
-
Sonication: Place the vial in a room-temperature water bath sonicator for 10–15 minutes[4]. The cavitation bubbles generated by ultrasonic waves will mechanically erode the crystal lattice.
-
Gentle Heating: If the solution remains cloudy, transfer the vial to a 37°C water bath for 5–10 minutes, alternating with 30-second vortexing intervals[4].
-
Validation: A successful dissolution will yield a completely transparent solution with no particulate matter visible when held against a light source.
Protocol B: In-Situ Free-Basing (The "Rescue" Protocol)
Use this protocol if Protocol A fails, or if you require highly concentrated stock solutions (e.g., >50 mM) and your assay tolerates trace organic salts.
-
Suspension: Weigh the compound and add anhydrous DMSO as described in Protocol A, Steps 1-2. The mixture will likely be a cloudy suspension.
-
Base Addition: Add 1.05 to 1.10 molar equivalents of N,N-Diisopropylethylamine (DIPEA) directly to the DMSO suspension.
-
Scientific Note: DIPEA is preferred over Triethylamine (TEA) because the resulting byproduct, DIPEA-hydrochloride, exhibits superior solubility in organic solvents compared to TEA-hydrochloride, preventing secondary precipitation issues[5].
-
-
Incubation: Vortex the mixture vigorously for 2 to 3 minutes at room temperature.
-
Validation: As the acid-base neutralization occurs, the insoluble hydrochloride salt converts into the highly soluble free base, and the solution will rapidly turn clear[3].
Part 4: Visual Guides & Workflows
Troubleshooting Decision Tree
The following workflow illustrates the logical progression from physical disruption to chemical intervention when handling recalcitrant amine salts.
Caption: Step-by-step decision workflow for troubleshooting amine hydrochloride salt solubility in DMSO.
Mechanism of In-Situ Free-Basing
This diagram maps the causality of the chemical rescue protocol, demonstrating how the addition of an organic base alters the molecular state to favor dissolution.
Caption: Mechanistic pathway of in-situ free-basing to resolve solvent-solute incompatibility.
References
-
Quora - How can dimethyl sulfoxide enhance solubility in lab applications? (Discussion on DMSO properties, aprotic solvation, and salt solubility). Available at: [Link]
-
ACS Publications - Route Selection and Process Development of a Multikilogram Route to the Inhaled A 2a Agonist UK-432097 (Source for DIPEA forming a soluble hydrochloride salt in organic workflows compared to TEA). Available at: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology - Drug Dissolution Enhancement by Salt Formation: Current Prospects (Source for common ion effect and solubility product equilibrium of hydrochloride salts). Available at:[Link]
Sources
Technical Support Center: Preventing Thermal Degradation of 1-(3,4-Difluorobenzoyl)piperazine Hydrochloride
Welcome to the Technical Support Center for 1-(3,4-Difluorobenzoyl)piperazine hydrochloride (CAS: 1171078-91-3)[1]. As a critical intermediate in pharmaceutical synthesis, maintaining the structural and stoichiometric integrity of this benzoylpiperazine derivative is paramount.
As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we analyze the causality of degradation, provide self-validating protocols, and troubleshoot specific experimental anomalies to ensure your workflows remain robust and reproducible.
Part 1: Mechanistic Causality of Degradation
Understanding why 1-(3,4-Difluorobenzoyl)piperazine hydrochloride degrades under thermal stress is the first step in preventing it. The degradation of this compound is not a single pathway, but a combination of interconnected thermodynamic vulnerabilities:
-
Thermal Disproportionation (HCl Loss): Hydrochloride salts of secondary amines are susceptible to thermal dissociation into the free base and gaseous hydrogen chloride at elevated temperatures[2]. The resulting unprotonated piperazine free base is significantly more nucleophilic and vulnerable to rapid oxidation compared to the stable, protonated salt.
-
Moisture-Assisted Amide Hydrolysis: The amide bond connecting the 3,4-difluorobenzoyl group to the piperazine ring is susceptible to nucleophilic attack. When thermal stress is combined with ambient moisture (often introduced via condensation), hydrolysis accelerates, cleaving the molecule into 3,4-difluorobenzoic acid and free piperazine.
-
Piperazine Ring Opening: At extreme temperatures, the piperazine ring itself can undergo nucleophilic attack by unprotonated amines, leading to ring-opening and the formation of complex polymeric degradants or formyl amides[3].
Mechanistic pathways of thermal and moisture-driven degradation for the benzoylpiperazine HCl salt.
Part 2: Troubleshooting Guide & FAQs
Q1: My stored powder has turned from white to a yellowish-brown tint. What happened, and can I still use it?
Symptom: Discoloration of the solid API. Causality: This is a classic indicator of amine oxidation. Thermal fluctuations during storage likely caused localized dissociation of the hydrochloride salt[2]. The exposed piperazine free base rapidly oxidizes in the presence of trapped atmospheric oxygen. Solution: Do not use the discolored batch for sensitive synthetic steps without re-purification (e.g., recrystallization from ethanol/ether with a stoichiometric drop of concentrated HCl). To prevent this, always store the compound under an inert atmosphere (Argon/N2) and strictly maintain temperatures below -20°C.
Q2: I am seeing a loss of aqueous solubility in a batch that has been stored at room temperature for several months. Why?
Symptom: Incomplete dissolution in water; formation of a cloudy suspension. Causality: Thermal disproportionation. The hydrochloride salt is highly water-soluble, but prolonged exposure to heat drives off HCl gas, converting the powder into the hydrophobic free base[2][4]. Solution (Self-Validation): You can validate this by checking the pH of the aqueous suspension; a higher-than-expected pH (alkaline) confirms the presence of the free base. To salvage the solution for immediate use, carefully titrate with 0.1 M HCl until complete dissolution is achieved.
Q3: LC-MS analysis of my stored compound shows a new peak with an m/z corresponding to 3,4-difluorobenzoic acid. How did this form in a dry powder?
Symptom: Chromatographic evidence of amide cleavage. Causality: Micro-condensation. If the storage vial was opened immediately after being taken out of the freezer, atmospheric moisture condensed directly onto the cold powder. Subsequent storage at room temperature provided the thermal energy required for moisture-driven amide hydrolysis. Solution: Implement a strict thermal equilibration protocol prior to opening any cold-stored vials. Vials must reach room temperature inside a desiccator.
Part 3: Quantitative Data & Storage Parameters
To facilitate quick decision-making, the thermodynamic stability profiles and analytical signatures of degradation are summarized below.
Table 1: Thermodynamic Stability and Storage Parameters
| Storage Condition | Temperature | Atmosphere | Moisture Control | Estimated Shelf Life | Degradation Risk Profile |
| Optimal (Long-Term) | -20°C | Argon / N₂ | Desiccant + Sealed | > 24 Months | Negligible |
| Acceptable (Short-Term) | 4°C | Air (Tightly Capped) | Desiccant | 3 - 6 Months | Low (Minor oxidation risk) |
| High Risk (Benchtop) | 20°C - 25°C | Air | Ambient | < 4 Weeks | Moderate (HCl loss, hydrolysis) |
| Accelerated Stress | > 60°C | Air / Humid | Ambient | < 48 Hours | Severe (Amide cleavage, ring opening) |
Table 2: Common Degradants and Analytical Signatures
| Degradant Species | Formation Mechanism | Primary Detection Method | Analytical Signature |
| Piperazine Free Base | Thermal loss of HCl gas | pH / Solubility Assay | Poor aqueous solubility; pH > 8 in suspension |
| 3,4-Difluorobenzoic Acid | Moisture + Heat (Hydrolysis) | LC-MS (Negative Ion) | m/z ~ 157 [M-H]⁻; Shift in HPLC retention time |
| N-Formylpiperazine | Ring degradation / CO₂ exposure | GC-MS / NMR | Distinct formyl proton (~8.0 ppm) in ¹H-NMR[3] |
Part 4: Standard Operating Procedures (SOPs)
To ensure scientific integrity, all handling must follow a self-validating system. The following protocol guarantees that the compound remains stable and that the operator can verify its integrity at every step.
SOP 1: Self-Validating Aliquoting and Cryo-Storage Protocol
-
Thermal Equilibration: Transfer the bulk container of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride from cold storage directly into a vacuum desiccator. Allow it to sit for 2 hours until it reaches ambient room temperature.
-
Causality: Prevents the condensation of atmospheric water onto the cold powder, which acts as the primary driver for amide hydrolysis.
-
-
Inert Purging: Inside a glove box or using a Schlenk line, purge the headspace of the bulk container and the target amber storage vials with dry Argon.
-
Causality: Argon is denser than air and effectively displaces oxygen, neutralizing the risk of free-base oxidation.
-
-
Single-Use Aliquoting: Dispense the required quantities (e.g., 10–50 mg) into the purged amber vials.
-
Causality: Single-use aliquots eliminate repeated freeze-thaw cycles and repeated exposure to ambient moisture.
-
-
Sealing and System Validation: Seal the vials tightly with PTFE-lined septa caps.
-
Self-Validation Step: Weigh a designated "control" vial immediately after sealing to a precision of 0.1 mg. Re-weigh this vial after 7 days. A stable mass confirms a hermetic seal; an increase in mass indicates hygroscopic water uptake, signaling a failed seal.
-
-
Cryo-Storage: Transfer the sealed vials to a -20°C freezer for long-term storage.
Self-validating workflow for the aliquoting and cryo-storage of sensitive hydrochloride salts.
Part 5: References
-
Chemical Substance Information: 1-(3,4-difluorobenzoyl)piperazine hydrochloride. NextSDS Substance Database. Available at:[Link]
-
Freeman, S. A., et al. "Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates." Industrial & Engineering Chemistry Research, ACS Publications, 2012. Available at: [Link]
-
"Hydrochloride - Chemical Properties and Thermal Behavior." Grokipedia. Available at: [Link]
-
"Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline." National Institutes of Health (NIH) / PMC, 2023. Available at: [Link]
Sources
Minimizing moisture absorption in 1-(3,4-Difluorobenzoyl)piperazine hydrochloride powders
A Guide to Minimizing Moisture Absorption in Powders for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-(3,4-Difluorobenzoyl)piperazine hydrochloride. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your active pharmaceutical ingredients (APIs). This guide is designed to provide you with in-depth technical information and actionable troubleshooting protocols to manage the hygroscopic nature of this compound, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for 1-(3,4-Difluorobenzoyl)piperazine hydrochloride?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For pharmaceutical powders like 1-(3,4-Difluorobenzoyl)piperazine hydrochloride, this is a significant concern because moisture uptake can lead to a cascade of undesirable physical and chemical changes. Piperazine and its derivatives are known to be hygroscopic, meaning they can readily absorb water from the air.[1] This absorbed water can lead to:
-
Chemical Degradation: The presence of water can facilitate hydrolysis, potentially breaking down the piperazine ring structure and leading to the formation of impurities.[1] This degrades the active ingredient, reducing its efficacy and potentially creating harmful byproducts.[2][3]
-
Physical Instability: Moisture can cause the powder to cake or clump, altering its flow properties and making handling and processing difficult.[4] It can also lead to changes in crystal structure, potentially forming hydrates with different physical and chemical properties than the anhydrous form.[1]
-
Reduced Shelf Life: The degradation and physical changes induced by moisture can significantly shorten the effective lifespan of the compound.[5]
Q2: How can I determine the water content of my 1-(3,4-Difluorobenzoyl)piperazine hydrochloride powder?
A2: The most accurate and widely used method for determining water content in pharmaceutical substances is Karl Fischer titration.[6][] This technique is highly specific to water and can provide precise measurements even for very small amounts of moisture.[8][9] There are two main types of Karl Fischer titration:
-
Volumetric Titration: Suitable for samples with higher water content.[9]
-
Coulometric Titration: Ideal for samples with very low water content (micro-determination).[9]
For accurate results, it is crucial to handle the sample carefully to prevent moisture absorption during preparation and analysis.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize moisture absorption, 1-(3,4-Difluorobenzoyl)piperazine hydrochloride should be stored in a cool, dry, and well-ventilated area.[4] The following practices are highly recommended:
-
Tightly Sealed Containers: Always keep the compound in a tightly sealed container to create a barrier against ambient humidity.[1][4]
-
Use of Desiccants: Storing the container within a desiccator containing a drying agent like silica gel or molecular sieves will actively remove moisture from the enclosed environment.[1][2][4]
-
Controlled Environment: If possible, handle the compound in a low-humidity environment, such as a glove box, especially during weighing and transfer.[4]
-
Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing the compound under an inert atmosphere, such as nitrogen or argon.[4]
Q4: Can the choice of excipients in my formulation help manage moisture?
A4: Absolutely. Excipients play a crucial role in managing moisture within a formulation.[5] They can protect moisture-sensitive APIs in several ways:[5]
-
Moisture Barriers: Some excipients, when used as coatings, can form a protective film around the API, preventing moisture from penetrating the core of the dosage form.[5][10]
-
Moisture Absorbers: Certain excipients can act as moisture scavengers, preferentially absorbing any excess moisture within the formulation and keeping the API dry.[5][11]
-
Stabilizers: Some excipients can stabilize moisture-sensitive drugs, enhancing their shelf life even in humid conditions.[5]
It is essential to choose non-hygroscopic excipients or those with known moisture-protective properties.[11] The compatibility between the API and the excipients is also a critical factor to consider to ensure the overall stability of the formulation.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides step-by-step solutions.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Powder appears clumped or caked. | Moisture absorption leading to the formation of liquid bridges between particles and increased interparticle cohesive forces.[12] | 1. Gently break up the agglomerates with a spatula in a low-humidity environment. 2. Dry the powder in a vacuum oven at a suitable temperature to remove excess moisture. 3. For future prevention, strictly adhere to the recommended storage conditions.[4] |
| Inconsistent or non-reproducible experimental results. | Inaccurate weighing due to ongoing moisture absorption by the powder. | 1. Dry the compound in a vacuum oven before use. 2. Perform all weighing and handling in a controlled low-humidity environment (e.g., a glove box).[4] 3. Quantify the water content using Karl Fischer titration before each experiment and adjust your calculations accordingly.[4] |
| Melting point is lower than the literature value. | The presence of absorbed water is depressing the melting point. | 1. Thoroughly dry a sample of the powder under vacuum. 2. Re-measure the melting point of the dried sample.[4] 3. Compare the new melting point with the literature value for the anhydrous form. |
| Poor powder flow during formulation processes. | Increased interparticle cohesive forces due to moisture absorption.[4] | 1. Control the relative humidity in the manufacturing area to below 40% RH.[4][11] 2. Consider incorporating a glidant, such as colloidal silicon dioxide, into your formulation to improve flow properties. 3. Ensure all raw materials are pre-dried to their optimal moisture levels before blending.[11] |
Visualizing the Problem: The Cascade of Moisture-Induced Instability
The following diagram illustrates how initial moisture absorption can lead to a series of detrimental effects on your 1-(3,4-Difluorobenzoyl)piperazine hydrochloride powder.
Caption: Cascade of moisture-induced effects on the API powder.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol or appropriate solvent
-
Gastight syringe
-
Analytical balance
-
Sample of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride
Procedure:
-
Instrument Preparation: Set up and calibrate the Karl Fischer titrator according to the manufacturer's instructions.
-
Solvent Preparation: Add a precise volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.
-
Sample Preparation: Accurately weigh a suitable amount of the 1-(3,4-Difluorobenzoyl)piperazine hydrochloride powder. The sample size will depend on the expected water content and the type of titrator used.[8]
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure the vessel is sealed immediately to prevent the ingress of atmospheric moisture.
-
Titration: Begin the titration. The instrument will automatically add Karl Fischer reagent until all the water in the sample has reacted. The endpoint is detected electrometrically.[]
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the volume of reagent consumed and the weight of the sample. The calculation is typically as follows:
% Water = (Volume of KF reagent (mL) × KF reagent factor (mg/mL)) / (Sample weight (mg)) × 100[8]
Visualizing the Workflow: Moisture Mitigation Strategy
This diagram outlines a systematic approach to handling and formulating with moisture-sensitive 1-(3,4-Difluorobenzoyl)piperazine hydrochloride.
Caption: A systematic workflow for mitigating moisture absorption.
Protocol 2: Assessing Excipient Compatibility and Moisture Protection
Objective: To evaluate the ability of different excipients to protect 1-(3,4-Difluorobenzoyl)piperazine hydrochloride from moisture-induced degradation.
Materials:
-
1-(3,4-Difluorobenzoyl)piperazine hydrochloride (API)
-
Various excipients to be tested (e.g., microcrystalline cellulose, lactose, mannitol, pregelatinized starch)[13]
-
Humidity chamber
-
Analytical balance
-
HPLC system for stability analysis
Procedure:
-
Sample Preparation: Prepare binary mixtures of the API and each excipient (e.g., in a 1:1 or 1:10 ratio). Also, prepare a sample of the pure API as a control.
-
Initial Analysis: Analyze all samples at time zero (T=0) for initial water content (by Karl Fischer titration) and purity (by a validated HPLC method).
-
Stress Conditions: Place the samples in open containers within a humidity chamber set to a high-stress condition (e.g., 40°C / 75% RH).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, and 4 weeks), remove aliquots of each sample.
-
Moisture Uptake: Measure the weight gain of each sample to determine the amount of moisture absorbed.
-
Degradation Analysis: Analyze the samples by HPLC to quantify the amount of API remaining and to identify and quantify any degradation products.
-
Data Evaluation: Compare the moisture uptake and degradation profiles of the API-excipient mixtures to the pure API control. Excipients that result in lower moisture uptake and less degradation are considered more suitable for the formulation. The stability of a moisture-sensitive drug can be significantly influenced by the excipients' ability to manage moisture availability.[13]
By implementing these protocols and understanding the principles outlined in this guide, you can effectively minimize the impact of moisture on your 1-(3,4-Difluorobenzoyl)piperazine hydrochloride powders, leading to more reliable research and robust drug development outcomes.
References
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How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. (2025, November 26). Sorbead India. Available from: [Link]
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What are the stability conditions of piperazine? - Blog - Biosynce. (2025, August 4). Biosynce. Available from: [Link]
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Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19). Pharmaguideline. Available from: [Link]
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The Crucial Role of Moisture Control in the Pharmaceutical Industry - SSE Enterprise. (2025, October 17). SSE Enterprise. Available from: [Link]
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How Do Desiccant Packaging Materials Prevent Moisture Damage in Medicines? (2026, February 26). Sorbead India. Available from: [Link]
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Role of excipients in moisture sorption and physical stability of solid pharmaceutical formulations - Helda - University of Helsinki. University of Helsinki. Available from: [Link]
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A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations | American Pharmaceutical Review. (2010, January 1). American Pharmaceutical Review. Available from: [Link]
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The Essential Role of Moisture Control in Pharmaceutical Products - The Havok Journal. (2023, November 27). The Havok Journal. Available from: [Link]
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Best Desiccants for Pharmaceutical Packaging and Storage. (2025, April 30). Sorbead India. Available from: [Link]
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The Ideal Atmosphere for Drugs | Article | Packaging Europe. (2018, February 12). Packaging Europe. Available from: [Link]
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Moisture Control in Pharmaceutical Packaging: - Comparing Silica Gel, Molecular Sieve, and Equilibrium Technologies. Colorcon. Available from: [Link]
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Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. (2024, May 6). ACS Publications. Available from: [Link]
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Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. National Center for Biotechnology Information. Available from: [Link]
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Moisture Behavior of Pharmaceutical Powder during the Tableting Process - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]
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Moisture Sorption Characteristics in Pharmaceutical Materials - AZoM. (2023, October 11). AZoM. Available from: [Link]
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Eye on Excipients: How Moisture Content Affects Excipient Behavior - Tablets & Capsules. (2018, September 14). Tablets & Capsules. Available from: [Link]
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Moisture Behavior of Pharmaceutical Powder during the Tableting Process. (2023, June 13). MDPI. Available from: [Link]
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Moisture-Activated Dry Granulation—Part I: A Guide to Excipient and Equipment Selection and Formulation Development | Pharmaceutical Technology. (2009, January 15). Pharmaceutical Technology. Available from: [Link]
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How to Stabilize Tablets Containing Hygroscopic Ingredients - Pharma.Tips. (2025, December 27). Pharma.Tips. Available from: [Link]
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Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions - PubMed. (2017, December 4). National Center for Biotechnology Information. Available from: [Link]
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272059 Manufacture and Control of a Hygroscopic Anhydrous API - ResearchGate. ResearchGate. Available from: [Link]
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Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15). PharmaInfo. Available from: [Link]
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1-(3,4-difluorobenzoyl)piperazine hydrochloride — Chemical Substance Information. ECHA. Available from: [Link]
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Effect of Moisture on the Physical and Chemical Stability of Granulations and Tablets of the Angiotensin Converting Enzyme Inhibitor, Enalapril Maleate - ResearchGate. ResearchGate. Available from: [Link]
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Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 18). ACS Publications. Available from: [Link]
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Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed. (2023, February 6). National Center for Biotechnology Information. Available from: [Link]
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Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC. National Center for Biotechnology Information. Available from: [Link]
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A Comparative Guide to 1-(3,4-Difluorobenzoyl)piperazine hydrochloride and Standard Piperazine Derivatives in Drug Design
Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a vast array of marketed drugs stems from a unique combination of desirable physicochemical and pharmacological properties. The piperazine moiety can confer aqueous solubility, act as a versatile synthetic handle for molecular modifications, and its non-planar "chair" conformation allows for specific three-dimensional interactions with biological targets.[1][2][3] These attributes make it a "privileged scaffold," a molecular framework that is frequently found in active pharmaceutical ingredients (APIs) across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[2][4]
This guide provides a comparative analysis of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride, a fluorinated derivative, against standard piperazine derivatives in the context of drug design. We will explore the nuanced impact of fluorine substitution on the benzoyl moiety, supported by experimental data from related compounds and established principles of medicinal chemistry.
The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[5] The carbon-fluorine bond is exceptionally strong, which can block sites of metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life. Furthermore, fluorine substitution can alter the electronic properties of an aromatic ring, influencing its interaction with target proteins.[1][5]
Comparative Analysis: 1-(3,4-Difluorobenzoyl)piperazine hydrochloride vs. Standard Derivatives
While direct comparative experimental data for 1-(3,4-Difluorobenzoyl)piperazine hydrochloride is limited in publicly accessible literature, we can infer its performance characteristics based on extensive research on analogous fluorinated and non-fluorinated piperazine derivatives.
Physicochemical Properties
The 3,4-difluoro substitution on the benzoyl ring is expected to significantly alter the physicochemical profile of the parent benzoylpiperazine molecule.
| Property | Standard Benzoylpiperazine | 1-(3,4-Difluorobenzoyl)piperazine | Rationale for Change |
| Lipophilicity (logP) | Lower | Higher | The addition of fluorine atoms generally increases lipophilicity, which can enhance membrane permeability and cell penetration.[5] |
| pKa of Piperazine Nitrogen | Higher (More Basic) | Lower (Less Basic) | The strong electron-withdrawing effect of the two fluorine atoms on the benzoyl ring reduces the electron density of the amide carbonyl, which in turn decreases the basicity of the distal piperazine nitrogen.[5] This can impact solubility and interactions with acidic residues in protein binding pockets. |
| Metabolic Stability | Susceptible to aromatic hydroxylation | Increased stability | The strong C-F bonds can block potential sites of oxidative metabolism on the aromatic ring, leading to a longer in vivo half-life.[5] |
| Dipole Moment | Lower | Higher | The highly polar C-F bonds introduce a significant dipole moment, which can influence long-range interactions with biological targets and affect solubility and crystal packing. |
Structure-Activity Relationship (SAR) Insights
The biological activity of benzoylpiperazine derivatives is highly dependent on the substitution patterns on both the benzoyl ring and the second nitrogen of the piperazine core.[6]
-
Aromatic Substitution: The electronic nature and position of substituents on the benzoyl ring are critical for target affinity and selectivity. For instance, in the context of serotonin receptor ligands, different substitution patterns can drastically alter the binding profile.[7][8][9][10] The 3,4-difluoro pattern in 1-(3,4-Difluorobenzoyl)piperazine is a specific modification intended to modulate these interactions.
-
Piperazine N-4 Substitution: The unsubstituted N-4 position of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride makes it a valuable intermediate for further chemical elaboration. This position can be functionalized with a wide variety of chemical moieties to target specific biological receptors or to fine-tune pharmacokinetic properties.[1][3]
Synthesis and Experimental Protocols
The synthesis of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride and its derivatives typically involves standard amide bond formation reactions. Below are representative protocols for synthesis and biological evaluation.
Synthesis of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride
This protocol describes a general method for the N-acylation of piperazine.
Caption: General synthesis scheme for 1-(3,4-Difluorobenzoyl)piperazine hydrochloride.
Protocol:
-
Dissolve piperazine (2-5 equivalents) in dry dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of 3,4-difluorobenzoyl chloride (1 equivalent) in dry DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography.
-
Dissolve the purified free base in diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt.
-
Filter and dry the resulting solid to obtain 1-(3,4-Difluorobenzoyl)piperazine hydrochloride.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[11]
Caption: Workflow for a standard MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride and control compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a compound to a specific receptor, for example, a serotonin receptor.[9]
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing the target receptor (e.g., 5-HT1A).
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound in a suitable buffer.
-
Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki value (inhibition constant) by analyzing the displacement of the radioligand by the test compound using non-linear regression analysis.
Expected Performance and Applications
Based on the principles of medicinal chemistry, 1-(3,4-Difluorobenzoyl)piperazine hydrochloride is anticipated to exhibit several advantages over its non-fluorinated counterparts.
-
CNS Drug Discovery: The increased lipophilicity and metabolic stability conferred by the difluoro-benzoyl moiety make this scaffold particularly promising for CNS-targeting drugs, where crossing the blood-brain barrier and resisting rapid metabolism are crucial.[1] Many arylpiperazines are known to interact with serotonin and dopamine receptors, and the 3,4-difluoro substitution could enhance affinity and selectivity for these targets.[1][7][8][9]
-
Oncology: Piperazine derivatives are found in numerous anticancer agents.[12] The enhanced cell permeability of fluorinated compounds could lead to improved cytotoxic activity against various cancer cell lines.[11][12][13][14]
-
Anti-Infective Agents: The piperazine ring is a key component of some antibiotics (e.g., ciprofloxacin). Fluorination has been shown to enhance the activity of quinolone antibiotics.[5] Thus, derivatives of 1-(3,4-Difluorobenzoyl)piperazine could be explored for their potential as novel anti-bacterial or anti-fungal agents.[4][15][16]
Conclusion
1-(3,4-Difluorobenzoyl)piperazine hydrochloride represents a strategically modified building block in drug discovery. The introduction of the 3,4-difluoro substitution on the benzoyl ring is a rational design choice aimed at enhancing key pharmacokinetic and pharmacodynamic properties compared to standard piperazine derivatives. While direct experimental data on this specific compound is not extensively available, the well-documented effects of fluorination in medicinal chemistry provide a strong rationale for its potential utility. The enhanced metabolic stability, modulated basicity, and altered electronic properties make it an attractive scaffold for the development of novel therapeutics, particularly in the areas of CNS disorders and oncology. The experimental protocols provided in this guide offer a framework for researchers to further investigate and unlock the full potential of this and related fluorinated piperazine derivatives.
References
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, March 9). ResearchGate. [Link]
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Cytotoxic activities of some novel benzhydrylpiperazine derivatives. (2013, March 15). PubMed. [Link]
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Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. (2014, April 15). PubMed. [Link]
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Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). MDPI. [Link]
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The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online. [Link]
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The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024, May 29). IntechOpen. [Link]
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Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives. (2013, February 11). Thieme Connect. [Link]
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Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. (2024, August 22). ACS Publications. [Link]
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The affinities for serotonin/dopamine receptors of the compounds 1-4. (n.d.). ResearchGate. [Link]
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[Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. (2000, July 15). PubMed. [Link]
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Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (n.d.). PMC. [Link]
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Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. (2024, July 5). PubMed. [Link]
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). PMC. [Link]
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Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021, August 7). Auburn University. [Link]
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Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]
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Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021, June 16). University of Bari Aldo Moro. [Link]
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Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. (2018, April 5). PMC. [Link]
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The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021, November 20). MDPI. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI. [Link]
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Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. (1989, September 22). PubMed. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. [Link]
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3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. (2007, October 15). PubMed. [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]
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Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022, June 9). MDPI. [Link]
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Comparative computational studies of 1,4-diformyl-piperazine and 1,4-dithionyl- piperazine. (2025, August 9). ResearchGate. [Link]
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Comparative Mass Spectrometry Fragmentation Guide: 1-(3,4-Difluorobenzoyl)piperazine vs. Alternatives
As drug development increasingly relies on fluorinated building blocks to enhance metabolic stability and target affinity, understanding the exact analytical behavior of these intermediates is critical. 1-(3,4-Difluorobenzoyl)piperazine hydrochloride (DFBP) is a highly versatile scaffold used in the synthesis of CNS agents and kinase inhibitors.
This guide provides an objective, in-depth comparison of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns of DFBP against its unfluorinated and mono-fluorinated alternatives. By decoding the causality behind these gas-phase dissociations, analytical scientists can establish highly specific Multiple Reaction Monitoring (MRM) transitions for pharmacokinetic profiling and impurity quantification.
Mechanistic Principles of Benzoylpiperazine Fragmentation
In positive-ion ESI-MS/MS, benzoylpiperazine derivatives undergo predictable but structurally dependent fragmentation pathways. The secondary amine of the piperazine ring (pKa ~9.8) acts as the primary site of protonation, yielding a stable precursor ion .
Upon Collision-Induced Dissociation (CID), the molecule undergoes two primary competing pathways:
-
Charge-Remote Amide Cleavage: The proton remains on the piperazine nitrogen, and the amide bond cleaves to expel a neutral benzoketene or benzoyl radical, yielding the intact Piperazine Cation ( 85.08).
-
Charge-Migration Amide Cleavage: The proton migrates to the amide oxygen, weakening the C-N bond. Subsequent cleavage yields a highly stable, resonance-stabilized Acylium Ion (benzoyl cation derivative) and a neutral piperazine molecule .
Secondary fragmentation involves the decarbonylation (loss of neutral CO, 28 Da) of the acylium ion to form a substituted Phenyl Cation .
Fig 1. ESI-MS/MS fragmentation pathway of 1-(3,4-Difluorobenzoyl)piperazine.
Objective Comparison: The "Fluorine Effect" on Fragmentation
To isolate the performance and analytical signature of DFBP, we must compare it against 1-Benzoylpiperazine (BP) and 1-(4-Fluorobenzoyl)piperazine (4-FBP) . The addition of fluorine atoms fundamentally alters the thermodynamics of the gas-phase dissociation.
Quantitative Fragmentation Data
| Compound | Precursor | Acylium Ion | Phenyl Cation | Piperazine Ion | Acylium/Phenyl Ratio |
| 1-Benzoylpiperazine | 191.11 | 105.03 | 77.04 | 85.08 | Low (~1.5:1) |
| 1-(4-Fluorobenzoyl)piperazine | 209.11 | 123.02 | 95.03 | 85.08 | Moderate (~4:1) |
| 1-(3,4-Difluorobenzoyl)piperazine | 227.10 | 141.01 | 113.02 | 85.08 | Very High (>10:1) |
Causality Behind the Data (Expertise & Experience)
Why does the 3,4-difluoro substitution drastically increase the Acylium/Phenyl cation ratio?
-
Acylium Stabilization (Resonance): In the gas phase, the highly electronegative fluorine atoms theoretically destabilize positive charge via inductive withdrawal ( ). However, the lone pairs on the fluorine atoms provide strong resonance back-donation ( ) into the aromatic system. This stabilizes the electrophilic acylium carbon, making the 141 fragment exceptionally abundant .
-
Phenyl Cation Destabilization (Induction): Conversely, the secondary loss of CO to form the 113 phenyl cation is severely suppressed in DFBP. The resulting empty orbital of the phenyl cation cannot be stabilized by resonance from the meta-fluorine (position 3), and the combined inductive withdrawal of two adjacent fluorines creates an energetically unfavorable transition state.
Analytical Takeaway: For LC-MS/MS quantification of DFBP, the 227.1 141.0 transition is vastly superior in sensitivity and stability compared to the secondary decarbonylation transition, whereas unfluorinated benzoylpiperazines often require monitoring both the acylium and phenyl fragments due to rapid CO loss.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, the following LC-ESI-MS/MS workflow is designed as a self-validating system . It incorporates orthogonal checks (System Suitability, Blank Subtraction, and lineage confirmation) to eliminate false positives caused by isobaric interference or source fragmentation.
Fig 2. Self-validating LC-ESI-MS/MS experimental workflow for fragmentation analysis.
Step-by-Step Methodology
Phase 1: Chromatographic Separation (Causality: Minimizing Ion Suppression)
-
Column: Use a sub-2 µm C18 UHPLC column (e.g., 50 mm × 2.1 mm).
-
Mobile Phase: Solvent A: 0.1% Formic Acid (FA) in Water; Solvent B: 0.1% FA in Acetonitrile.
-
Causality: The addition of 0.1% FA drops the pH to ~2.7, ensuring 100% protonation of the piperazine nitrogen (pKa 9.8) prior to entering the ESI source, maximizing ionization efficiency.
-
-
Gradient: 5% B to 95% B over 5 minutes. Run a blank injection (100% Methanol) between every sample to validate the absence of column carryover, a notorious issue with highly basic piperazines.
Phase 2: ESI-MS/MS Parameters (Causality: Controlled Dissociation)
-
Source Settings: Capillary voltage at +3.5 kV, desolvation temperature at 350°C.
-
Collision Energy (CE) Ramping: Perform CID using Nitrogen gas. Ramp the CE from 15 eV to 45 eV.
-
Causality: Amide bonds are robust. A low CE (15 eV) captures the intact 227.1 precursor and primary 141.0 acylium ion. Ramping to 45 eV forces the energetically demanding decarbonylation to yield the 113.0 phenyl cation, providing a complete structural map.
-
Phase 3: Lineage Validation (Trustworthiness)
-
To definitively prove that 113.0 originates from the difluorobenzoyl group and not an external contaminant, isolate the 141.0 fragment in an ion trap.
-
Subject 141.0 to a secondary CID pulse (25 eV). The exclusive appearance of 113.0 in the spectrum self-validates the proposed fragmentation lineage.
References
-
Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding PubMed Central (PMC)[Link]
-
Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD Drug Testing and Analysis (via PubMed)[Link]
-
Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action Pharmaceuticals (MDPI)[Link]
Navigating Metabolic Fates: A Comparative LC-MS/MS Guide to 1-(3,4-Difluorobenzoyl)piperazine Hydrochloride Metabolite Analysis
For researchers, scientists, and professionals in drug development, understanding the metabolic journey of a new chemical entity is paramount. This guide provides an in-depth, comparative analysis of methodologies for identifying and characterizing the metabolites of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride. We will explore experimental designs, from in-vitro incubation to advanced LC-MS/MS detection, offering insights rooted in scientific expertise to ensure trustworthy and authoritative results.
Introduction: The Criticality of Metabolite Profiling
1-(3,4-Difluorobenzoyl)piperazine hydrochloride is a molecule of interest within contemporary drug discovery pipelines. Its piperazine and difluorobenzoyl moieties suggest a susceptibility to a range of metabolic transformations. A comprehensive understanding of its metabolic fate is not merely a regulatory requirement; it is fundamental to elucidating potential pharmacokinetic variability, assessing safety profiles, and identifying any pharmacologically active metabolites. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering unparalleled sensitivity and selectivity for metabolite detection and structural elucidation.
This guide will comparatively analyze two robust LC-MS/MS platforms—Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF)—for the analysis of metabolites generated from in-vitro incubations with human liver microsomes.
Predicting the Metabolic Landscape
Before embarking on experimental analysis, a foundational understanding of the likely metabolic pathways is crucial for targeted analytical method development. Based on the structure of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride, we can predict several key biotransformations. The piperazine ring is susceptible to N-dealkylation and oxidation, while the difluorobenzoyl group may undergo hydroxylation. Phase II metabolism, such as glucuronidation, is also a strong possibility at any introduced hydroxyl groups.
The primary enzymes responsible for the metabolism of many piperazine-containing compounds are from the Cytochrome P450 family, particularly CYP2D6, CYP1A2, and CYP3A4. Therefore, our in-vitro experimental design will focus on leveraging a system that contains these key enzymes.
Caption: Predicted metabolic pathways for 1-(3,4-Difluorobenzoyl)piperazine.
Comparative Experimental Workflow: A Dual-Platform Approach
To provide a comprehensive comparison, we will outline a workflow that processes identical in-vitro samples on two different high-performance LC-MS/MS systems: a Triple Quadrupole (QqQ) instrument, revered for its quantitative prowess, and a Quadrupole Time-of-Flight (Q-TOF) system, celebrated for its high-resolution accurate-mass (HRAM) capabilities, which are invaluable for unknown metabolite identification.
Caption: Comparative experimental workflow for metabolite analysis.
Detailed Experimental Protocol: In-Vitro Metabolism
The use of in-vitro models, such as human liver microsomes, provides a reliable and ethically sound method for studying drug metabolism. These subcellular fractions are rich in cytochrome P450 enzymes, the primary drivers of Phase I metabolism.
Objective: To generate metabolites of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride in a controlled in-vitro environment.
Materials:
-
1-(3,4-Difluorobenzoyl)piperazine hydrochloride
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., GOLDPak™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Incubator/shaker set to 37°C
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and pooled human liver microsomes. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add 1-(3,4-Difluorobenzoyl)piperazine hydrochloride to the pre-warmed mixture to a final concentration of 1 µM. Include a negative control without the NADPH regenerating system to differentiate enzymatic from non-enzymatic degradation.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
Reaction Termination: Stop the reaction by adding two volumes of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis: A Tale of Two Platforms
The supernatant from the in-vitro incubation is now ready for analysis. We will employ a single UPLC method to ensure that any observed differences are attributable to the mass spectrometer.
UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate for 3 minutes.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
| Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) | Full Scan (MS) and data-dependent MS/MS |
| Precursor Ion (Parent) | Predicted m/z of parent and metabolites | N/A (Full scan detects all ions) |
| Product Ions (Fragments) | 2-3 specific transitions per analyte | N/A (Fragments all detected precursors) |
| Resolution | Unit Resolution | High Resolution (>20,000 FWHM) |
| Mass Accuracy | N/A | < 5 ppm |
Rationale for Platform Choice:
-
Triple Quadrupole (QqQ): This platform is ideal for targeted analysis and quantification. By setting up specific MRM transitions for the parent compound and its predicted metabolites, we can achieve exceptional sensitivity and selectivity. However, this approach is blind to unexpected metabolites.
-
Quadrupole Time-of-Flight (Q-TOF): The Q-TOF instrument acquires high-resolution, accurate-mass data for all ions in the sample. This untargeted approach is powerful for identifying novel and unexpected metabolites. Subsequent MS/MS scans on the most abundant ions provide fragmentation data for structural elucidation.
Comparative Data Analysis and Expected Results
The data from both platforms will provide complementary information. The Q-TOF will generate a comprehensive list of potential metabolites based on accurate mass measurements and isotopic patterns. The QqQ will provide sensitive detection and quantification of the predicted metabolites.
Table 1: Comparative Performance of QqQ and Q-TOF for Metabolite Analysis
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Supporting Evidence |
| Primary Application | Targeted quantification | Untargeted screening and identification | |
| Sensitivity | Excellent for known analytes (MRM) | Good, but can be lower than MRM | |
| Selectivity | High (based on specific transitions) | High (based on accurate mass) | |
| Metabolite Discovery | Limited to pre-defined transitions | Excellent for novel metabolite discovery | |
| Structural Elucidation | Limited to fragmentation of knowns | Excellent via high-resolution MS/MS | |
| Data Complexity | Relatively simple | Complex, requires advanced software |
Conclusion: A Synergistic Approach to Metabolite Identification
This guide has outlined a robust, comparative framework for the analysis of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride metabolites. The synergistic use of in-vitro metabolism with human liver microsomes and analysis by both QqQ and Q-TOF LC-MS/MS provides a comprehensive and trustworthy approach. While the Q-TOF excels in the discovery and identification of novel metabolites through its high-resolution accurate-mass capabilities, the QqQ remains the platform of choice for sensitive and specific quantification of known metabolites. For a complete and confident understanding of a drug candidate's metabolic profile, a dual-platform strategy is highly recommended.
References
- Zhou, Z., & Li, L. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics.
- Obach, R. S. (1999). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Current Opinion in Drug Discovery & Development, 2(1), 47-53.
- Maurer, H. H. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1999.
-
ResearchGate. (n.d.). Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. ResearchGate. Retrieved from [Link]
- Ma, H., & He, L. (2012). LC-MS-based metabolomics in drug metabolism. Acta Pharmaceutica Sinica B, 2(3), 220-228.
-
BioIVT. (2022, October 31). Are in vitro drug metabolism and drug-drug interaction studies critical for an IND?. BioIVT. Retrieved from [Link]
-
MetwareBio. (2026, February 27). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. MetwareBio. Retrieved from [Link]
-
Maurer, H. H. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. ResearchGate. Retrieved from [Link]
- Govea-Paccini, V., & O'Brien, P. J. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.
- Obach, R. S. (2021). Drug Metabolism in Drug Discovery and Preclinical Development. IntechOpen.
- Peters, F. T., Martinez, J. M., & Maurer, H. H. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of Mass Spectrometry, 45(4), 423-431.
- Marques, C., & Iley, J. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100889.
- Ma, H., & He, L. (2012). LC–MS-based metabolomics in profiling of drug metabolism and bioactivation. Acta Pharmaceutica Sinica B, 2(3), 220-228.
-
Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. Retrieved from [Link]
-
Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp Drug Development. Retrieved from [Link]
- Di, L., & Obach, R. S. (2020). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Drug Metabolism and Disposition, 48(10), 918-927.
- Reddy, G. N., Laltanpuii, C., & Sonti, R. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. Bioanalysis, 13(22), 1697-1722.
- Antia, U., & Tingle, M. D. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(12), 161-168.
- Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in
Personal protective equipment for handling 1-(3,4-Difluorobenzoyl)piperazine hydrochloride
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of chemical causality and risk mitigation. Handling 1-(3,4-Difluorobenzoyl)piperazine hydrochloride (CAS: 1171078-91-3) requires a precise understanding of its physicochemical properties to ensure operational safety and scientific integrity.
This guide provides the definitive operational and disposal plan for this compound, bridging the gap between regulatory compliance and practical laboratory execution.
Hazard Profile & Mechanistic Causality
To design an effective safety protocol, we must first understand why this specific molecule poses a threat. According to its GHS classification, 1-(3,4-Difluorobenzoyl)piperazine hydrochloride presents multiple hazards: Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 [1].
-
The Inhalation Hazard (The HCl Salt Factor): Because this compound is supplied as a hydrochloride salt, it exists as a crystalline solid or fine powder. Powders are highly susceptible to micro-aerosolization. When disturbed, invisible particulates can remain suspended in the air, leading to inhalation exposure and subsequent respiratory irritation or central nervous system effects (STOT SE 3)[1].
-
The Dermal/Ocular Hazard (The Lipophilicity Factor): The addition of the 3,4-difluorobenzoyl moiety makes this piperazine derivative highly lipophilic. If the powder contacts the skin or ocular mucosa, this lipophilicity allows the molecule to readily partition into biological membranes, causing severe localized irritation (Skin Irrit. 2 / Eye Irrit. 2A) and facilitating systemic absorption (Acute Tox. 4)[1].
Required Personal Protective Equipment (PPE) Matrix
OSHA's Laboratory Standard () mandates the use of protective equipment tailored to the specific hazards of the chemical[2]. Below is the mandatory PPE for handling this compound, grounded in mechanistic causality.
| PPE Component | Specification | Mechanistic Causality & Operational Rationale |
| Eye Protection | ANSI Z87.1 Safety Goggles | Protects against micro-aerosolization of the HCl salt. The lipophilic nature of the compound exacerbates ocular mucosa irritation. Safety glasses with side shields are insufficient for fine powders[3]. |
| Hand Protection | Nitrile Gloves (≥4 mil thickness) | Nitrile provides excellent chemical resistance against piperazine derivatives. Double-gloving is highly recommended to prevent dermal absorption during transfer[3]. |
| Body Protection | Flame-resistant or 100% cotton lab coat | Prevents powder accumulation on street clothes. Must be fully buttoned to the collar to eliminate exposed skin. |
| Respiratory | N95 / P100 Particulate Respirator | Required only if engineering controls (VBE/Fume Hood) fail or are unavailable, mitigating the inhalation of fine dust[4]. |
Operational Workflow: Step-by-Step Methodology
The following protocol is designed as a self-validating system . If at any point powder is visible outside the primary containment zone, the protocol has failed, and immediate wet-decontamination is required.
Objective: Safely weigh and transfer the compound without generating airborne dust or contaminating the exterior of the reaction vessel.
-
Step 1: Environmental Verification (Engineering Controls)
-
Action: Conduct all handling inside a Ventilated Balance Enclosure (VBE) or a certified laboratory fume hood.
-
Validation: Visually confirm the digital airflow monitor reads between 80–120 feet per minute (fpm). Do not open the chemical container if the alarm is sounding[3].
-
-
Step 2: Static Elimination (Crucial for HCl Salts)
-
Action: Pass a piezoelectric anti-static gun over the weighing boat, the micro-spatula, and the sealed chemical bottle before opening.
-
Causality: Hydrochloride salts are prone to static cling. Eliminating the static charge prevents the powder from aggressively scattering or adhering to your gloves during transfer.
-
-
Step 3: Aseptic Transfer
-
Action: Using a grounded, anti-static polymer spatula, slowly transfer the required mass of 1-(3,4-Difluorobenzoyl)piperazine hydrochloride. Keep the source container as close to the weighing boat as possible to minimize the drop height and prevent draft-induced aerosolization.
-
-
Step 4: In-Situ Dissolution (Dust Mitigation)
-
Action: Whenever experimentally viable, add the primary reaction solvent (e.g., DMSO, DMF, or aqueous buffer) directly to the weighing vessel inside the VBE before transporting it to the main reaction station.
-
Causality: Wetting the powder completely eliminates the inhalation hazard (dust aerosolization) and transforms the handling requirement from a high-risk powder to a highly manageable liquid solution.
-
Spill and Disposal Protocols
Authoritative guidelines from the National Research Council strictly prohibit the dry sweeping of toxic powders[5].
-
Spill Response: Never use a brush or dry paper towel to clean up spilled 1-(3,4-Difluorobenzoyl)piperazine hydrochloride. Dry sweeping re-aerosolizes the toxic particulates[5]. Instead, use a wet-wiping method. Dampen an absorbent pad with a solvent that dissolves the compound (a 50/50 water/ethanol mixture is highly effective for this HCl salt) and gently wipe the surface inward from the edges of the spill. Alternatively, use a vacuum equipped with a HEPA filter[5].
-
Waste Disposal: Place all contaminated wipes, weighing boats, and the outer layer of your double-gloves into a primary sealed bag. Transfer this bag to a designated, properly labeled hazardous waste container in strict compliance with EPA/RCRA and OSHA standards[4]. Do not dispose of this compound or its solutions down the sink.
Workflow Visualization
Below is the logical workflow for safely handling this compound, from preparation to decontamination.
Standard operational workflow for handling 1-(3,4-Difluorobenzoyl)piperazine hydrochloride safely.
References
- NextSDS. "1-(3,4-difluorobenzoyl)piperazine hydrochloride — Chemical Substance Information." NextSDS Database.
- Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." US Department of Labor.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Center for Biotechnology Information (NCBI).
Sources
- 1. nextsds.com [nextsds.com]
- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 5. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
